AKT-IN-1
Description
Properties
IUPAC Name |
6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZDHCBMNHMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of AKT-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AKT-IN-1, an allosteric inhibitor of the AKT serine/threonine kinase. This document details its binding mode, inhibitory an in vivo efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition
This compound, also known as Akt1/Akt2-IN-1 (Compound 17), is a potent and selective allosteric inhibitor of AKT1 and AKT2 isoforms.[1] Its mechanism of action relies on binding to a specific pocket at the interface of the pleckstrin homology (PH) domain and the kinase domain of AKT. This binding stabilizes the inactive, "closed" conformation of the enzyme.
In this inactive state, the kinase domain is unable to adopt the active conformation required for ATP binding and catalysis. Consequently, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the entire AKT signaling cascade. A key feature of its allosteric mode of action is its dependence on the PH-domain for inhibition.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| AKT1 | 3.5 | Biochemical Kinase Assay | [1] |
| AKT2 | 42 | Biochemical Kinase Assay | [1] |
| AKT3 | 1900 | Biochemical Kinase Assay | [1] |
| PKA | >50,000 | Biochemical Kinase Assay | [1] |
| PKC | >50,000 | Biochemical Kinase Assay | [1] |
| SGK | >50,000 | Biochemical Kinase Assay | [1] |
| hERG | 5610 | Binding Assay | [1] |
Table 1: Biochemical Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent and selective inhibition of AKT1 and AKT2 over AKT3 and other related kinases of the AGC family. The moderate activity at the hERG channel is an important consideration for potential off-target effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: AKT Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: General Workflow for a Biochemical Kinase Assay.
Caption: Logical Flow of this compound's Cellular Effects.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Activity Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Biotinylated peptide substrate (e.g., Crosstide)
-
ATP
-
This compound (Compound 17)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 4 µL of the AKT enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate (final concentration ~100 nM) and ATP (at the Kₘ concentration for each isoform).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA.
-
Add 10 µL of the HTRF detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cellular Western Blot Analysis of AKT Pathway Phosphorylation
This assay assesses the ability of this compound to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of downstream targets.
Materials:
-
Cancer cell line with an activated AKT pathway (e.g., A2780 ovarian cancer cells)
-
Cell culture medium and supplements
-
This compound (Compound 17)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Efficacy
This compound has demonstrated potent inhibitory activity against AKT1 and AKT2 in vivo.[1] In a mouse lung pharmacodynamic model, administration of this compound led to a significant reduction in AKT phosphorylation. Furthermore, in a tumor xenograft model using A2780 human ovarian carcinoma cells, this compound as a monotherapy showed significant inhibition of tumor growth.[1] These findings highlight the potential of this compound as an anti-cancer therapeutic agent. The compound also exhibits favorable pharmacokinetic properties in rats, with low clearance and a half-life of 3.8 hours.[1]
Conclusion
This compound is a well-characterized allosteric inhibitor of AKT1 and AKT2 with potent and selective activity. Its mechanism of action, involving the stabilization of the inactive PH-in conformation, provides a high degree of selectivity over other kinases. The quantitative data from biochemical and cellular assays, along with demonstrated in vivo efficacy, underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics targeting the AKT pathway. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other allosteric AKT inhibitors.
References
Unveiling AKT-IN-1: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of AKT-IN-1, a potent and selective allosteric inhibitor of AKT1 and AKT2. The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This compound, also identified as Compound 17, has demonstrated significant potential in preclinical studies, exhibiting potent enzymatic and cell-based activity, favorable pharmacokinetic properties, and in vivo anti-tumor efficacy. This document details the key quantitative data, experimental methodologies, and the underlying mechanism of action of this compound to support further research and development efforts in the field of oncology.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[1][2] As a pivotal downstream effector in this pathway, AKT (also known as protein kinase B or PKB) represents a highly attractive therapeutic target.[3][4]
AKT exists in three highly homologous isoforms: AKT1, AKT2, and AKT3, which share a conserved structure comprising an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain.[5] The development of isoform-selective inhibitors is of significant interest, as the isoforms can have distinct, and sometimes opposing, roles in normal physiology and disease.[6]
This compound has emerged as a promising preclinical candidate due to its potent and selective inhibition of AKT1 and AKT2 through an allosteric mechanism.[7] This guide provides an in-depth summary of its discovery, synthesis, mechanism of action, and preclinical data.
Discovery and Synthesis
This compound was identified through efforts to develop potent and selective allosteric inhibitors of AKT. A convergent, kilogram-scale synthesis has been developed, enabling the production of significant quantities of the active pharmaceutical ingredient (API). The synthesis involves a 17-step route culminating in a late-stage Suzuki coupling.
Mechanism of Action
This compound is an allosteric inhibitor that selectively targets AKT1 and AKT2.[7] Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a distinct pocket at the interface of the PH and kinase domains.[8][9] This binding event locks AKT in an inactive, "PH-in" conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases such as PDK1.[8][10] The inhibitory action of this compound is dependent on the presence of the PH domain.[7][10] This allosteric mechanism contributes to its selectivity for AKT1 and AKT2 over AKT3 and other kinases within the AGC family.[7]
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mmv.org [mmv.org]
- 5. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 10. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AKT-IN-1, an Allosteric Inhibitor of AKT1 and AKT2
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
AKT-IN-1, also identified as Akt1/Akt2-IN-1 (Compound 17), is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1] Its mechanism of action is distinct from ATP-competitive inhibitors. This compound binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains of AKT1 and AKT2.[1] This binding is dependent on the presence of the PH domain and stabilizes the inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[1] This allosteric inhibition leads to a disruption of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacological properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| AKT1 | 3.5[1] | Kinase Assay | Allosteric inhibition |
| AKT2 | 42[1] | Kinase Assay | Allosteric inhibition |
| AKT3 | 1900[1] | Kinase Assay | Demonstrates selectivity for AKT1/2 over AKT3 |
| PKA, PKC, SGK | >50,000[1] | Kinase Assay | Highly selective against other AGC family kinases |
| hERG | 5610[1] | Binding Assay | Moderate activity in hERG binding assay |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Clearance | 4.6 mL/min/kg[1] | Not specified |
| Half-life (t1/2) | 3.8 hours[1] | Not specified |
Signaling Pathway
This compound targets the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
References
An In-Depth Technical Guide to the AKT-IN-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction to the AKT Signaling Pathway
The Serine/Threonine Kinase AKT, also known as Protein Kinase B (PKB), is a central node in a complex signaling network that governs fundamental cellular processes. This pathway is critical for regulating cell survival, growth, proliferation, metabolism, and angiogenesis. Dysregulation of the PI3K/AKT/mTOR axis is one of the most frequent alterations observed in human cancers, making AKT a prime target for therapeutic intervention.[1][2][3]
The activation of AKT is a multi-step process initiated by growth factors or cytokines binding to their cognate receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the recruitment and activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The co-localization of AKT and PDK1 at the plasma membrane facilitates the phosphorylation of AKT at Threonine 308 (Thr308) within its activation loop by PDK1. For full activation, AKT requires a second phosphorylation event at Serine 473 (Ser473) in its C-terminal hydrophobic motif, a step mediated primarily by the mTORC2 complex.
Once fully activated, AKT phosphorylates a plethora of downstream substrates, thereby orchestrating a wide range of cellular responses. Key downstream effectors include:
-
mTORC1: Activation of mTORC1 promotes protein synthesis and cell growth.
-
GSK3β: Inhibition of GSK3β leads to increased glycogen synthesis and cell proliferation.
-
FOXO transcription factors: Phosphorylation and subsequent cytoplasmic sequestration of FOXO proteins inhibit the transcription of pro-apoptotic and cell cycle arrest genes.
-
BAD: Phosphorylation of the pro-apoptotic protein BAD promotes its inactivation, leading to enhanced cell survival.
There are three highly homologous isoforms of AKT: AKT1, AKT2, and AKT3. While they share many overlapping functions, they also exhibit distinct roles. AKT1 is primarily involved in cell survival and growth, AKT2 is a key regulator of glucose metabolism, and AKT3 is predominantly expressed in the brain and is implicated in neuronal development.[4]
AKT-IN-1: An Allosteric Inhibitor of the AKT Pathway
This compound is a small molecule inhibitor that targets the AKT signaling pathway. It functions as an allosteric inhibitor , a class of compounds that bind to a site on the enzyme distinct from the active site.[5][6] This mode of inhibition offers potential advantages over traditional ATP-competitive inhibitors, including greater specificity and a different mechanism of action.
Mechanism of Action
Allosteric AKT inhibitors, including this compound and its analogs, bind to a pocket formed at the interface of the PH and kinase domains of AKT.[6][7] This binding event locks AKT in an inactive, "closed" conformation, which prevents its recruitment to the plasma membrane and subsequent activation by PDK1 and mTORC2.[7] Consequently, allosteric inhibitors block the phosphorylation of AKT at both Thr308 and Ser473, leading to the inhibition of its downstream signaling cascade.[6] This mechanism is distinct from ATP-competitive inhibitors, which bind to the active site of already activated AKT.[7]
A more potent and well-characterized analog of this compound is Akt1/Akt2-IN-1 . This compound demonstrates potent and balanced inhibitory activity against AKT1 and AKT2 isoforms.[5][8] Its allosteric mechanism is dependent on the presence of the PH-domain, highlighting its unique mode of action.[5]
Quantitative Data
The inhibitory potency of this compound and its analog Akt1/Akt2-IN-1 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | AKT (general) | 1042 | Biochemical Assay |
| This compound | pAKT (Thr308) in cells | 422 | Cellular Assay |
| This compound | pAKT (Ser473) in cells | 322 | Cellular Assay |
| Akt1/Akt2-IN-1 | AKT1 | 3.5 | Biochemical Assay |
| Akt1/Akt2-IN-1 | AKT2 | 42 | Biochemical Assay |
| Akt1/Akt2-IN-1 | AKT3 | 1900 | Biochemical Assay |
Data compiled from multiple sources.[5][8]
Experimental Protocols
The characterization of AKT inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified AKT kinase.
Materials:
-
Purified recombinant human AKT1, AKT2, and AKT3 enzymes
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9][10]
-
ATP
-
AKT substrate peptide (e.g., a synthetic peptide with an AKT consensus sequence)
-
This compound or Akt1/Akt2-IN-1 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of diluted AKT enzyme in kinase buffer.
-
2 µL of a mixture of ATP and substrate peptide in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cellular Assay: Western Blot for Phospho-AKT and Downstream Targets
This assay assesses the ability of an inhibitor to block AKT signaling within a cellular context by measuring the phosphorylation status of AKT and its downstream substrates.
Materials:
-
Cancer cell line with an activated AKT pathway (e.g., BT474, PC-3)
-
Cell culture medium and supplements
-
This compound or Akt1/Akt2-IN-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-actin or other loading control.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the AKT inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-AKT, anti-actin).
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of an AKT inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A2780, PC-3)
-
Matrigel (optional)
-
This compound or Akt1/Akt2-IN-1 formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[14]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Drug Administration: Administer the AKT inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection or oral gavage). For example, Akt1/Akt2-IN-1 has been administered via intraperitoneal (IP) injection.[5]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a certain size, or after a fixed duration of treatment.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant difference in tumor growth between the treated and control groups.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to assess the in vivo inhibition of AKT signaling.
Visualizations
AKT Signaling Pathway
Caption: The AKT signaling pathway and the mechanism of action of this compound.
Experimental Workflow: In Vivo Tumor Xenograft Study
Caption: Workflow for an in vivo tumor xenograft efficacy study of an AKT inhibitor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational discovery of AKT serine/threonine kinase 1 inhibitors through shape screening for rheumatoid arthritis intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Akt/PKB kinase assay [whitelabs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Efficacy study in a patient derived xenograft (PDX) tumor model [bio-protocol.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
AKT-IN-1: A Technical Guide to its Role as an Allosteric Inhibitor in the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3][4] Its frequent hyperactivation in various human cancers has made it a prime target for therapeutic intervention.[1][5][6] This document provides a comprehensive technical overview of AKT-IN-1, an allosteric inhibitor, and its role in modulating the PI3K/AKT pathway.
The PI3K/AKT Signaling Pathway: A Central Regulator
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[3][7] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][5][7][8] This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[3][8]
Recruitment to the membrane brings AKT into proximity with its activating kinases. Full activation of AKT requires a dual phosphorylation event:
-
Threonine 308 (T308) in the activation loop, phosphorylated by PDK1.[1][8][9]
-
Serine 473 (S473) in the C-terminal hydrophobic motif, phosphorylated by the mammalian target of rapamycin complex 2 (mTORC2).[1][8][10]
Once activated, AKT phosphorylates a wide array of downstream substrates, orchestrating cellular responses that promote survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and transcription factors (e.g., FOXO), and stimulating growth and proliferation through the mTOR complex 1 (mTORC1) pathway.[11][12][13]
This compound: An Allosteric Mode of Inhibition
AKT inhibitors are broadly classified into two categories: ATP-competitive and allosteric.[14] this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[15][16]
Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a distinct pocket. This compound binds to an allosteric site at the interface between the PH and kinase domains.[14][17] This binding event locks AKT into an inactive, auto-inhibited conformation known as the "PH-in" state.[14][18] This stabilization of the inactive conformation prevents the recruitment of AKT to the plasma membrane, thereby blocking its subsequent phosphorylation and activation by PDK1 and mTORC2.[14][19] This mechanism confers high selectivity for AKT over other kinases.[15]
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The compound demonstrates high potency against AKT1 and AKT2, with significantly lower activity against the AKT3 isoform and other related kinases.
| Target | IC50 Value (nM) | Description | Reference |
| AKT1 | 3.5 | Allosteric inhibition of AKT1 kinase activity. | [15][16] |
| AKT2 | 42 | Allosteric inhibition of AKT2 kinase activity. | [15][16] |
| AKT3 | 1900 | Significantly lower potency against the AKT3 isoform. | [15] |
| PKA, PKC, SGK | >50,000 | Highly selective over other AGC family kinases. | [15] |
| hERG | 5610 | Moderate activity in a human ERG binding assay. | [15][16] |
Downstream Cellular Effects of AKT Inhibition
By preventing AKT activation, this compound effectively shuts down its downstream signaling, leading to a range of anti-proliferative and pro-apoptotic effects:
-
Induction of Apoptosis: Inhibition of AKT prevents the phosphorylation and inactivation of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[13] This leads to increased caspase-3 activity and programmed cell death.[20]
-
Cell Cycle Arrest: AKT promotes cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors such as p21 and p27.[11] Blocking AKT can therefore lead to cell cycle arrest.
-
Inhibition of Protein Synthesis: Activated AKT stimulates the mTORC1 pathway, a master regulator of protein synthesis.[10][12] Inhibition of AKT dampens mTORC1 activity, leading to reduced cell growth and proliferation.[11]
-
Metabolic Reprogramming: AKT plays a key role in glucose metabolism.[3] Its inhibition can affect glucose uptake and utilization within the cell.[12]
Experimental Protocols & Workflows
General Experimental Workflow for Inhibitor Characterization
The evaluation of an AKT inhibitor like this compound typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target effects in a biological context.
Protocol: In Vitro AKT Kinase Assay (ADP-Glo™ Method)
This protocol outlines a luminescent, homogeneous assay to measure the kinase activity of AKT and determine the IC50 of an inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction.
A. Materials:
-
Recombinant active AKT1 enzyme
-
AKT substrate (e.g., Crosstide peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[21]
-
This compound (or other inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
B. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Detection Reagent as per the manufacturer's instructions.[22]
-
Inhibitor Plating: Add 1 µL of serially diluted this compound (or 5% DMSO for controls) to the wells of the 96-well plate.[21]
-
Enzyme Addition: Prepare a solution of active AKT1 enzyme in Kinase Assay Buffer. Add 2 µL of the enzyme solution to each well.
-
Initiate Reaction: Prepare a substrate/ATP mix in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.[21] The final reaction volume is typically 5 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.[21]
-
Read Luminescence: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[20]
Protocol: Western Blot for Pathway Analysis
This protocol is used to assess the phosphorylation status of AKT and its downstream targets in cells treated with this compound.
A. Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-GSK3β, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
B. Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa, A2780) in plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[23]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the effect of the inhibitor.
References
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. The Critical Role of Akt in Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 19. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of AKT-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of AKT-IN-1, an allosteric inhibitor of the AKT serine/threonine kinase. This document details its mechanism of action, summarizes key quantitative data, and outlines the experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound is an allosteric inhibitor that targets the AKT kinase, a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors like this compound bind to a distinct site at the interface of the pleckstrin homology (PH) and kinase domains.[1][3] This binding event locks the kinase in an inactive conformation, preventing its activation and subsequent phosphorylation of downstream targets.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations.
| Parameter | Value (µM) | Assay Type |
| IC₅₀ (AKT) | 1.042 | Biochemical Kinase Assay |
| IC₅₀ (pAKT Thr308) | 0.422 | Cellular Phosphorylation Assay |
| IC₅₀ (pAKT Ser473) | 0.322 | Cellular Phosphorylation Assay |
| Table 1: In Vitro and Cellular Inhibitory Activity of this compound.[4] |
Signaling Pathway and Mechanism of Inhibition
This compound exerts its effect by intercepting the AKT signaling cascade. The following diagram illustrates the canonical PI3K/AKT pathway and the specific point of inhibition by this compound.
References
The Role of ATP-Competitive AKT Inhibitors in Cancer Cells: A Technical Guide
Disclaimer: The specific compound "AKT-IN-1" is not widely documented in the scientific literature. This guide provides a comprehensive overview of the function of well-characterized, representative ATP-competitive inhibitors of the AKT signaling pathway in cancer cells, which is presumed to be the intended subject of inquiry.
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers.[1][2][3][4] This pathway plays a crucial role in regulating fundamental cellular processes including cell survival, proliferation, growth, metabolism, and angiogenesis.[3][5][6] Dysregulation of AKT signaling, often due to mutations in upstream components like PI3K or the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy, making AKT an attractive target for cancer drug development.[1][2][4] ATP-competitive AKT inhibitors represent a major class of therapeutic agents designed to counteract the oncogenic effects of aberrant AKT activation.[1]
Mechanism of Action of ATP-Competitive AKT Inhibitors
ATP-competitive AKT inhibitors function by binding to the ATP-binding pocket within the kinase domain of AKT.[7] This direct competition with endogenous ATP prevents the transfer of a phosphate group from ATP to downstream AKT substrates, thereby inhibiting the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][7] By blocking the phosphorylation of a multitude of downstream effectors, these inhibitors effectively shut down the pro-survival and pro-proliferative signals mediated by the AKT pathway.[1][3]
The AKT Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical PI3K/AKT signaling pathway and highlights the point of intervention for ATP-competitive AKT inhibitors.
Caption: The PI3K/AKT signaling pathway and the mechanism of ATP-competitive AKT inhibitors.
Effects of AKT Inhibition on Cancer Cells
Inhibition of AKT activity by ATP-competitive inhibitors elicits a range of anti-cancer effects in vitro and in vivo. These effects are primarily due to the reversal of the oncogenic functions of hyperactivated AKT.
Inhibition of Cell Proliferation and Growth
By blocking AKT signaling, these inhibitors prevent the phosphorylation and inactivation of cell cycle inhibitors such as p21 and p27, leading to cell cycle arrest.[8] Furthermore, the inhibition of the mTORC1 pathway, a downstream effector of AKT, results in decreased protein synthesis and cell growth.[3][9]
Induction of Apoptosis
AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including BAD, caspase-9, and FOXO transcription factors.[5][6][10] ATP-competitive AKT inhibitors restore the function of these pro-apoptotic factors, leading to the induction of programmed cell death in cancer cells.[5]
Inhibition of Cell Migration and Invasion
AKT is implicated in the regulation of cell motility and the epithelial-to-mesenchymal transition (EMT), processes that are crucial for cancer metastasis.[6][11] By inhibiting AKT, these compounds can reduce the migratory and invasive potential of cancer cells.[11]
Quantitative Data on the Effects of AKT Inhibitors
The following tables summarize representative quantitative data for the effects of various ATP-competitive AKT inhibitors on cancer cells.
Table 1: In Vitro Antiproliferative Activity of AKT Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| GSK690693 | Acute Lymphoblastic Leukemia Cell Lines | 2 - 13 |
Data extracted from preclinical studies.[4]
Table 2: Effects of AKT Inhibition on Downstream Signaling
| Inhibitor | Cell Line | Concentration | Effect on Downstream Markers |
| CCT128930 | PC3 (Prostate) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |
| CCT128930 | LNCaP (Prostate) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |
| CCT128930 | HCT116 (Colorectal) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |
| CCT128930 | MCF7 (Breast) | 5-10 µM | Marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation |
Data based on in vitro studies.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the function of AKT inhibitors. Below are outlines of key experimental protocols.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to determine the effect of an AKT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of the ATP-competitive AKT inhibitor. A vehicle control (e.g., DMSO) is also included.
-
After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Western Blot Analysis for Phospho-AKT and Downstream Substrates
This technique is used to assess the inhibitory effect of the compound on the AKT signaling pathway by measuring the phosphorylation status of AKT and its downstream targets.
Workflow:
Caption: General workflow for Western blot analysis.
Methodology:
-
Cancer cells are treated with the AKT inhibitor at various concentrations for a defined period (e.g., 1-24 hours).
-
Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration is quantified using a method such as the bicinchoninic acid (BCA) assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated overnight with primary antibodies specific for phosphorylated AKT (e.g., at Ser473 and Thr308), total AKT, and phosphorylated downstream targets (e.g., p-GSK3β, p-S6RP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified to determine the extent of inhibition of AKT signaling.
Conclusion
ATP-competitive AKT inhibitors represent a promising class of targeted therapies for cancers with aberrant AKT signaling. By directly inhibiting the kinase activity of AKT, these compounds can effectively suppress tumor cell proliferation, induce apoptosis, and inhibit metastasis. The preclinical data for several of these inhibitors demonstrate potent anti-cancer activity across a range of tumor types. Further clinical investigation is ongoing to establish their efficacy and safety in cancer patients.
References
- 1. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kinase-independent function of AKT promotes cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. mdpi.com [mdpi.com]
Preclinical Studies of a Novel AKT Inhibitor: AKT-IN-1
This technical guide provides a comprehensive overview of the preclinical evaluation of AKT-IN-1, a representative inhibitor of the AKT serine/threonine kinase. The information herein is synthesized from established preclinical studies of various AKT inhibitors and is intended to guide researchers, scientists, and drug development professionals in the preclinical assessment of novel therapeutics targeting the PI3K/AKT signaling pathway.
Core Concepts and Mechanism of Action
AKT, also known as Protein Kinase B (PKB), is a central node in a critical signaling pathway that promotes cell survival, growth, proliferation, and metabolism.[1][2] The AKT signaling cascade is frequently hyperactivated in human cancers through various mechanisms, including mutations in the AKT1 gene, loss of the tumor suppressor PTEN, or mutations in PIK3CA.[3] this compound is designed to inhibit the activity of AKT, thereby blocking downstream signaling and inducing anti-tumor effects. There are three main isoforms of AKT: AKT1, AKT2, and AKT3.[1] While they share a high degree of homology, they have some distinct roles; AKT1 is primarily involved in cell survival and growth, AKT2 in glucose metabolism, and AKT3 in brain development.[4]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade in which AKT plays a pivotal role. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).[1][4] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation.[4] Once active, AKT phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival.[5]
In Vitro Preclinical Data
The initial preclinical evaluation of this compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action in cancer cell lines.
Table 1: In Vitro Potency of Representative AKT Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| GSK690693 | AKT1 | 2 | Multiple | [6] |
| AKT2 | 13 | [6] | ||
| AKT3 | 9 | [6] | ||
| CCT128930 | AKT | Not Specified | Multiple | [5] |
| MK-2206 | Allosteric AKT | Not Specified | NSCLC, Breast Cancer | [6] |
| Perifosine | AKT, MAPK, JNK | Not Specified | Neuroblastoma | [6] |
Experimental Protocols
Cell Proliferation Assay (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Cancer cell lines with known PI3K/AKT pathway activation status (e.g., PTEN-null, PIK3CA-mutant) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured to determine the ATP content, which correlates with cell viability.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot Analysis for Pathway Modulation:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against total and phosphorylated forms of AKT (e.g., p-AKT Ser473, p-AKT Thr308) and downstream effectors like GSK3β and PRAS40.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Preclinical Data
Following promising in vitro results, this compound is evaluated in in vivo models to assess its anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects.
Table 2: In Vivo Efficacy of Representative AKT Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MK-2206 | A2780 Ovarian Cancer | Not Specified | ~60% | [6] |
| CCT128930 | BT474 Breast Cancer | Not Specified | Significant | [5] |
| GSK690693 | SKOV-3 Ovarian, LNCaP Prostate, BT474 Breast | Not Specified | Significant | [6] |
| Perifosine | Human Squamous Cell Carcinoma | In combination with irradiation | Complete Regression | [6] |
Experimental Protocols
Human Tumor Xenograft Model:
-
Cell Implantation: 5-10 million cancer cells (e.g., BT474) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice). For some models, cells are mixed with Matrigel to enhance tumor take rate.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Animals are then randomized into vehicle control and treatment groups.[5]
-
Drug Administration: this compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis.
Pharmacodynamic (PD) Biomarker Analysis:
-
Tissue Collection: Tumors and surrogate tissues (e.g., hair follicles) are collected at various time points after the final dose.[5]
-
Analysis: Tissues are analyzed by western blotting or immunohistochemistry (IHC) to assess the modulation of p-AKT and other downstream markers to confirm target engagement in vivo.
Experimental Workflow
Pharmacokinetics
Understanding the pharmacokinetic (PK) profile of this compound is crucial for determining the appropriate dosing regimen for future clinical trials.
Table 3: Representative Pharmacokinetic Parameters of an AKT Inhibitor (Ipatasertib)
| Parameter | Value | Population | Reference |
| Dosing | 400 mg daily | Chinese patients with solid tumors | [7] |
| Schedule | 21 days on, 7 days off | [7] | |
| Tmax (h) | Not Specified | ||
| Cmax (ng/mL) | Not Specified | ||
| AUC (ng*h/mL) | Not Specified | ||
| Half-life (h) | Not Specified |
Note: Specific PK values for ipatasertib were not detailed in the provided search result, but the study design is presented.
Experimental Protocols
Pharmacokinetic Study in Rodents:
-
Animal Dosing: A single dose of this compound is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis.
Logical Progression of Preclinical Development
The preclinical development of an AKT inhibitor like this compound follows a logical progression from initial in vitro characterization to in vivo efficacy and safety studies.
Conclusion
The preclinical data for a novel AKT inhibitor, represented here as this compound, should demonstrate potent and selective inhibition of the AKT signaling pathway, leading to anti-proliferative effects in cancer cells in vitro and significant tumor growth inhibition in in vivo models. A well-defined pharmacokinetic and pharmacodynamic relationship is essential for guiding the design of first-in-human clinical trials. The comprehensive preclinical package, including efficacy, safety, and biomarker data, will be critical for the successful clinical development of this compound as a potential cancer therapeutic. The use of AKT inhibitors in combination with other anticancer drugs may also be a promising strategy to combat drug resistance and improve patient outcomes.[8][4]
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Akt-1 modulators and how do they work? [synapse.patsnap.com]
- 3. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AKT Inhibition with AKT-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the allosteric AKT inhibitor, AKT-IN-1, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Core Concepts: The AKT Signaling Pathway and Allosteric Inhibition
The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3] AKT, also known as Protein Kinase B (PKB), is a central node in this pathway.[3] Its activation is initiated by the recruitment to the cell membrane by phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[4] Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4]
This compound is an allosteric inhibitor of AKT.[5] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a distinct site, inducing a conformational change that locks the kinase in an inactive state.[3] Specifically, allosteric AKT inhibitors like this compound stabilize the "PH-in" conformation, where the Pleckstrin Homology (PH) domain interacts with the kinase domain, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[3] This mode of action can offer greater selectivity and potentially overcome resistance mechanisms associated with ATP-competitive inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value (µM) | Description |
| IC50 (Allosteric AKT Inhibition) | 1.042 | Concentration required for 50% inhibition of AKT activity in a biochemical assay.[5] |
| IC50 (pAKT Thr308 in cells) | 0.422 | Concentration required for 50% inhibition of AKT phosphorylation at Threonine 308 in a cellular context.[5] |
| IC50 (pAKT Ser473 in cells) | 0.322 | Concentration required for 50% inhibition of AKT phosphorylation at Serine 473 in a cellular context.[5] |
Table 2: In Vivo Efficacy of this compound in a BT474c Breast Adenocarcinoma Xenograft Model
| Dosage | Route of Administration | Dosing Schedule | Outcome |
| 100 mg/kg | Oral | Daily | Dose-dependent inhibition of tumor growth.[5] |
| 200 mg/kg | Oral | Daily | Significant tumor growth inhibition. Potent inhibition of downstream substrate GSK3β phosphorylation and AKT (Ser473) phosphorylation.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Preparation of this compound for In Vitro and In Vivo Studies
Objective: To prepare this compound stock solutions for use in cellular assays and for administration in animal models.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle for in vivo studies
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (for in vitro use):
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[1]
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
-
Working Solution Preparation (for in vitro use):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).[1]
-
The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.[1]
-
-
Formulation for In Vivo Administration (Oral Gavage):
-
For in vivo studies, the formulation of this compound will depend on the specific experimental requirements and may require optimization. A common approach is to prepare a suspension in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Weigh the required amount of this compound powder for the desired dosage and number of animals.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the formulation fresh on the day of dosing.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BT474)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blot Analysis of AKT Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of AKT and its downstream targets in cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]
-
Scrape the cells and collect the lysate.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.[7]
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
BT474c breast cancer cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Cell Implantation:
-
Harvest BT474c cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 100 or 200 mg/kg) or the vehicle control to the respective groups via oral gavage daily.[5]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points after the last dose, a subset of tumors can be harvested.
-
Prepare tumor lysates and perform western blot analysis to assess the phosphorylation status of AKT and its downstream targets as described in Protocol 3.3.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Analyze the tumor growth data to determine the efficacy of this compound.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. altogenlabs.com [altogenlabs.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to AKT-IN-1 and Other Kinase Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation is a hallmark of many human cancers, making it one of the most pursued targets for therapeutic intervention.[3][4] At the core of this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B or PKB), which exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[5][6][7][8] The hyperactivation of AKT is a common oncogenic event, driving tumor progression and resistance to therapy.[5][6][9] Consequently, the development of potent and selective AKT inhibitors is a major focus in oncology drug discovery.
This guide provides a technical overview of AKT inhibitors, with a specific focus on AKT-IN-1, comparing its mechanism and properties to other classes of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research.
Classification of AKT Inhibitors
AKT inhibitors are broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.[9][10]
-
ATP-Competitive Inhibitors: This is the most common class of kinase inhibitors.[11] They are small molecules designed to bind to the highly conserved ATP-binding pocket within the kinase domain of AKT.[9][12] By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. While often potent, a key challenge for these inhibitors is achieving high selectivity against other kinases, particularly those within the closely related AGC kinase family, due to the conserved nature of the ATP-binding site.[11][12]
-
Allosteric Inhibitors: These inhibitors represent a newer and often more selective approach.[11] They do not bind to the ATP pocket but instead target a distinct, less-conserved "allosteric" site.[9][10] The binding of an allosteric inhibitor induces a conformational change in the kinase, locking it in an inactive state.[10] Specifically for AKT, many allosteric inhibitors bind to a pocket located between the N-terminal Pleckstrin Homology (PH) domain and the C-terminal kinase domain.[13][14] This action prevents the crucial membrane translocation and subsequent phosphorylation required for AKT activation.[10][11] This mechanism can confer greater selectivity over other kinases and even among the three AKT isoforms.[11][14]
Inhibitor Profiles and Comparative Data
This compound: An Allosteric Inhibitor
This compound (also referred to as Compound 17) is an allosteric inhibitor with potent and balanced activity against AKT1 and AKT2.[15][16] Its mechanism is dependent on the PH-domain, and it exhibits significant selectivity for AKT1 and AKT2 over AKT3 and other kinases in the AGC family.[15] This isoform selectivity is a key feature of many allosteric inhibitors.
Quantitative Comparison of AKT Inhibitors
The following table summarizes the inhibitory potency of this compound and other representative allosteric and ATP-competitive inhibitors against the three AKT isoforms.
| Inhibitor Name | Class | AKT1 IC50/Ki | AKT2 IC50/Ki | AKT3 IC50/Ki | Reference |
| This compound | Allosteric | 3.5 nM (IC50) | 42 nM (IC50) | 1900 nM (IC50) | [15] |
| Akti-1/2 | Allosteric | 58 nM (IC50) | 210 nM (IC50) | >2100 nM (IC50) | [17] |
| MK-2206 | Allosteric | 5 nM (IC50) | 12 nM (IC50) | 65 nM (IC50) | [18] |
| BAY 1125976 | Allosteric | 5.2 nM (IC50) | 18 nM (IC50) | 427 nM (IC50) | [19] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) | [20] |
| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 nM (Ki) | 2 nM (Ki) | 2.6 nM (Ki) | [19] |
| A-443654 | ATP-Competitive | 0.16 nM (Ki) | - | - | [21] |
| CCT128930 | ATP-Competitive | - | 6 nM (IC50) | - | [19] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathway and Inhibition Mechanisms
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[5][6] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][22] PIP3 acts as a docking site for AKT and PDK1 at the plasma membrane, leading to AKT phosphorylation and full activation.[2] Activated AKT then phosphorylates a host of downstream substrates to regulate cellular functions.[1][23]
Experimental Protocols and Workflows
Characterizing kinase inhibitors requires robust biochemical and cell-based assays. Below are generalized protocols for common methods used to determine inhibitor potency and mechanism.
Protocol 1: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibition of recombinant AKT kinase activity in a cell-free system.[24]
1. Reagents and Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzyme.
-
Biotinylated peptide substrate (e.g., a derivative of GSK3).
-
ATP solution.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
Stop solution containing EDTA.
-
Detection reagents: Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
2. Methodology:
-
Prepare a master mix of kinase and biotinylated substrate in kinase reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into the wells of a 384-well plate.
-
Add 100 nL of serially diluted inhibitor or DMSO vehicle control to the respective wells.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration close to the Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, Eu3+-anti-phospho-antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow detection reagents to bind.
-
Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
3. Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Akt-1 modulators and how do they work? [synapse.patsnap.com]
- 8. AKT1 - Wikipedia [en.wikipedia.org]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. researchgate.net [researchgate.net]
The Therapeutic Potential of AKT-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKT-IN-1 is an allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making AKT a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound and other targeted AKT inhibitors.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancer, playing a pivotal role in tumor initiation and progression. The AKT family of serine/threonine kinases, comprising AKT1, AKT2, and AKT3, are central effectors in this pathway. Upon activation by upstream signals, such as growth factors and cytokines, AKT phosphorylates a multitude of downstream substrates, thereby promoting cell growth, proliferation, survival, and metabolic reprogramming. Given its central role in oncogenesis, the development of potent and selective AKT inhibitors has been a major focus of cancer drug discovery.
This compound is an allosteric inhibitor that locks the AKT kinase in an inactive conformation. This mechanism of action provides a high degree of selectivity and avoids some of the off-target effects associated with ATP-competitive inhibitors. This guide summarizes the key preclinical findings for this compound and provides detailed methodologies for its evaluation.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes the inactive, "PH-in" conformation of the kinase. In this conformation, the catalytic site is inaccessible, preventing the phosphorylation of downstream substrates. This allosteric inhibition prevents the membrane translocation and subsequent activation of AKT.
The PI3K/AKT signaling pathway, which is inhibited by this compound, is depicted in the diagram below.
Preclinical Data
In Vitro Activity
The inhibitory activity of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against AKT isoforms and in cellular phosphorylation assays are summarized below.
| Target/Assay | IC50 |
| Enzymatic Assay | |
| AKT (unspecified isoform) | 1.042 µM |
| Cellular Phosphorylation Assay | |
| pAKT (Thr308) | 0.422 µM |
| pAKT (Ser473) | 0.322 µM |
Table 1: In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a xenograft model using the BT474c breast adenocarcinoma cell line. Treatment with this compound resulted in a potent inhibition of tumor growth. The in vivo studies also demonstrated that this compound effectively inhibits the phosphorylation of its downstream substrate, glycogen synthase kinase 3 beta (GSK3β), as well as the phosphorylation of AKT itself at Ser473, consistent with its mechanism of action.
Experimental Protocols
Western Blotting for AKT Pathway Inhibition
This protocol describes the methodology to assess the inhibitory effect of this compound on the phosphorylation of AKT and its downstream targets in cancer cell lines.
Protocol Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., BT474c) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with a dose-response of this compound or vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total AKT, phospho-AKT (Ser473 and Thr308), total GSK3β, phospho-GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on AKT kinase activity.
Protocol Steps:
-
Reagent Preparation: Prepare a kinase reaction buffer containing recombinant active AKT enzyme, a specific AKT substrate (e.g., a GSK3-derived peptide), and any necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells of a microplate.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to the wells and initiate the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the level of substrate phosphorylation using a suitable method. This can be an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective allosteric inhibitor of AKT with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, which involves the stabilization of the inactive conformation of AKT, offers a promising strategy for the targeted therapy of cancers with a dysregulated PI3K/AKT/mTOR pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of next-generation AKT inhibitors. Further studies are warranted to explore its efficacy in a broader range of cancer models and to assess its safety and pharmacokinetic profile in more detail.
Methodological & Application
Application Notes and Protocols for AKT-IN-1
An Allosteric Inhibitor of AKT1 and AKT2 for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro use of AKT-IN-1, an allosteric inhibitor of the serine/threonine-specific protein kinase AKT. It includes information on the mechanism of action, quantitative data on its inhibitory activity, and step-by-step protocols for biochemical kinase assays and cell-based assays to assess its effects on the AKT signaling pathway.
Introduction to this compound
AKT, also known as Protein Kinase B (PKB), is a critical mediator in the PI3K/AKT/mTOR signaling pathway, which is central to regulating cell survival, proliferation, metabolism, and apoptosis.[1][2][3][4] The AKT family comprises three isoforms: AKT1, AKT2, and AKT3.[1][2] Dysregulation of the AKT pathway is frequently implicated in the progression of various human cancers, making it a key target for therapeutic intervention.[1][2][5][6]
This compound is an allosteric inhibitor with high potency and selectivity for AKT1 and AKT2 over AKT3.[7][8] As an allosteric inhibitor, this compound binds to a site distinct from the ATP-binding pocket, offering a different mechanism of action compared to ATP-competitive inhibitors.[7][9] This can provide advantages in terms of selectivity and potential for overcoming resistance.
Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a regulatory site on the AKT enzyme rather than the active site where ATP binds. This binding is dependent on the Pleckstrin Homology (PH) domain of AKT.[7] This interaction prevents the conformational changes necessary for kinase activation, thereby inhibiting the phosphorylation of its downstream substrates.[3][9] By blocking AKT activity, this compound can inhibit downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[10]
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other stimuli.[1][2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits AKT to the plasma membrane by binding to its PH domain, where it is then phosphorylated and activated by PDK1 and mTORC2.[11][12] Activated AKT proceeds to phosphorylate a multitude of downstream targets involved in cell survival and proliferation.[1][2]
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized against various AKT isoforms and in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Target | IC50 (nM) | Assay Type |
| AKT1 | 3.5 | Biochemical Kinase Assay |
| AKT2 | 42 | Biochemical Kinase Assay |
| AKT3 | 1900 | Biochemical Kinase Assay |
| hERG | 5610 | Radioligand Binding Assay |
Data sourced from MedchemExpress and AdooQ Bioscience.[7][8]
| Cell Line | IC50 (µM) | Assay Description |
| BT474c | 0.422 | Inhibition of AKT phosphorylation at Thr308 |
| BT474c | 0.322 | Inhibition of AKT phosphorylation at Ser473 |
Data sourced from MedchemExpress.[9]
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Reagent: this compound powder, DMSO (anhydrous/fresh)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.4 mg of this compound (Molecular Weight: 539.63 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs.[9]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[13]
-
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is a representative method for determining the IC50 of this compound against purified AKT1 enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[14]
Caption: Workflow for an In Vitro AKT1 Kinase Assay.
Materials:
-
Purified active AKT1 enzyme
-
AKT1 substrate (e.g., GSK-3α peptide)
-
ATP
-
AKT Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Prepare Reagents: Thaw all enzymes, substrates, and buffers on ice. Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Kinase Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup:
-
Add 1 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.[14]
-
Add 2 µL of diluted AKT1 enzyme to each well.[14]
-
To initiate the reaction, add 2 µL of a mix containing the AKT substrate and ATP.[14] The final ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[14]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.[14]
-
Incubate at room temperature for 30 minutes.[14]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blot for AKT Substrate Phosphorylation
This protocol describes how to assess the activity of this compound in a cellular context by measuring the phosphorylation of a downstream AKT substrate, such as GSK3β or PRAS40, via Western Blot.
Materials:
-
Cancer cell line with an active AKT pathway (e.g., BT474c, A2780)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β (Ser9), anti-total AKT, anti-total GSK3β, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total GSK3β and a loading control like β-actin.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation of the AKT substrate.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[7] Ensure fresh, anhydrous DMSO is used to prepare stock solutions, as moisture can affect solubility.[10] For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil may be required.[9][13]
-
Selectivity: While this compound is selective for AKT1/2, it is important to consider its weaker activity against AKT3 and potential off-target effects at higher concentrations.[7]
-
Allosteric Mechanism: As an allosteric inhibitor, its inhibitory profile may differ from ATP-competitive inhibitors, particularly in the context of different AKT activation states or mutations.
-
Cell Line Choice: The effectiveness of this compound can be cell-line dependent. It is recommended to use cell lines with a documented reliance on the PI3K/AKT signaling pathway for proliferation and survival.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. What are Akt-1 modulators and how do they work? [synapse.patsnap.com]
- 4. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Biochemical and Cellular Evidence Demonstrating AKT-1 as a Binding Partner for Resveratrol Targeting Protein NQO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for AKT-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AKT-IN-1, an allosteric inhibitor of AKT/PKB, in cell culture experiments. Detailed protocols for assessing its biological effects and confirming its mechanism of action are included.
Introduction
This compound is a potent and selective allosteric inhibitor of the AKT kinase family, also known as Protein Kinase B (PKB). Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the kinase domain, inducing a conformational change that locks AKT in an inactive state. This prevents its translocation to the plasma membrane, a critical step for its activation via phosphorylation. The AKT signaling pathway is a central regulator of diverse cellular processes, including cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making AKT an attractive target for therapeutic intervention. These notes offer detailed procedures for investigating the effects of this compound on cancer cells in vitro.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell Culture Applications
| Application | Example Cell Lines | Recommended Concentration Range | Observed Effect |
| Inhibition of AKT Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-AKT (Ser473 and Thr308) |
| Inhibition of Cell Viability | NCI-H1563 | IC50 ≈ 0.54 µM | Growth inhibition |
| NCI-H1618 | IC50 ≈ 22 µM | Growth inhibition | |
| NCI-H1623 | IC50 ≈ 15 µM | Growth inhibition | |
| T-ALL cell lines (MOLT-4, CEM, Jurkat) | 60 nM - 900 nM | IC50 for cell death | |
| Induction of Apoptosis | C33A (with similar allosteric inhibitors) | 1 µg/ml - 5 µg/ml | Decreased cell viability |
| MDA-MB-231 | 4.5 µM - 9 µM | Increased |
Application Notes: Preparation of AKT-IN-1 Stock Solution
Introduction
AKT-IN-1, also known as AZD-26, is a potent and allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] It functions by binding to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[3] The AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making AKT a key therapeutic target.[4][6] this compound potently inhibits the phosphorylation of AKT at both Threonine 308 (Thr308) and Serine 473 (Ser473), with IC50 values of 0.422 µM and 0.322 µM, respectively, in cellular assays.[1][2][7] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.
Mechanism of Action
This compound is an allosteric inhibitor, meaning it does not compete with ATP. Instead, it binds to a pocket at the interface of the pleckstrin-homology (PH) and kinase domains of AKT.[3] This binding event stabilizes an inactive conformation of the enzyme, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[3][8] By inhibiting AKT, this compound blocks the phosphorylation of downstream substrates such as GSK3β, PRAS40, and the FOXO family of transcription factors, thereby inhibiting tumor cell growth and promoting apoptosis.[1][2][4]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Physicochemical and Solubility Data
Proper reconstitution of this compound is critical for experimental success. The following tables summarize its key properties and solubility in common laboratory solvents. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce solubility.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 343.42 g/mol | [1][2] |
| Formula | C₂₂H₂₁N₃O | [1][2] |
| CAS Number | 1357158-81-6 | [1][2] |
| Appearance | Solid Powder | [11] |
| Purity | >99% (Varies by supplier) | [9] |
Table 2: Solubility of this compound
| Solvent | Max Concentration (mg/mL) | Max Molar Concentration (mM) | Notes | Reference |
| DMSO | 11 - 100 | 32.03 - 156.80 | Sonication, warming, and using newly opened DMSO is recommended. | [1][2][9] |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent for primary stock solution. | [10] |
| Water | Insoluble | Insoluble | Not a suitable solvent for primary stock solution. | [10] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound stock solutions for in vitro and in vivo applications.
Caption: General workflow for preparing and storing this compound stock solutions.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for cell culture experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 343.42 g/mol = 3.43 mg
-
-
Weighing: Carefully weigh out 3.43 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath or warm it gently to 37°C for a short period.[2] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[2][7][12]
-
Storage: Store the aliquots at -80°C for long-term stability or at -20°C for shorter periods.[2][9]
Protocol 2: Preparation of Formulation for In Vivo Use
This protocol details the preparation of a 2 mg/mL this compound formulation suitable for oral dosing in animal models, such as mice.[1]
Materials and Equipment:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare High-Concentration DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 20 mg/mL).
-
Sequential Solvent Addition: For a final concentration of 2 mg/mL, the solvents must be added sequentially. To prepare 1 mL of the final formulation:
-
a. Start with 400 µL of PEG300 in a sterile tube.
-
b. Add 100 µL of the 20 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
c. Add 50 µL of Tween 80 and mix again until the solution is homogenous.
-
d. Finally, add 450 µL of saline to reach a total volume of 1 mL. Mix thoroughly.
-
-
Final Checks: The final solution should be clear. Gentle warming or sonication can be used if precipitation occurs.[1] This formulation contains 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Use: This formulation should be prepared fresh before use for animal dosing.
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
Table 3: Recommended Storage and Stability Conditions
| Form | Storage Temperature | Recommended Duration | Reference |
| Lyophilized Powder | -20°C | Up to 3 years | [1][11] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [2][9] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1-2 years | [1][7][11] |
Note: Always refer to the manufacturer's product data sheet for specific storage recommendations as they may vary. Avoid repeated freeze-thaw cycles of solutions.[7]
References
- 1. This compound | Akt | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
Application Notes and Protocols: AKT-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
AKT-IN-1 is an allosteric inhibitor of the AKT serine/threonine kinase, a critical node in signaling pathways that regulate cell proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of the PI3K/AKT pathway is a common feature in many human cancers, making AKT an attractive target for therapeutic intervention.[1][3][4] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its use in cell-based assays, and an overview of the AKT signaling pathway.
Data Presentation
Solubility of AKT Inhibitors in DMSO
The solubility of small molecule inhibitors is a critical parameter for in vitro and in vivo studies. The following table summarizes the reported solubility of this compound and other commercially available AKT inhibitors in DMSO. It is important to note that the solubility can be affected by the purity of the compound and the quality of the DMSO. For instance, moisture-absorbing DMSO can reduce the solubility of some compounds.[5]
| Compound Name | Vendor/Reference | Reported Solubility in DMSO |
| This compound | MedchemExpress | 25.0 mg/mL (for in vivo formulation preparation)[6] |
| This compound | MedchemExpress | Available as a 10 mM solution[7][8] |
| Akti-1/2 (Akt Inhibitor VIII) | Selleck Chemicals | 22 mg/mL (39.88 mM)[5] |
| AKT inhibitor VIII | APExBIO | ≥9.2 mg/mL[9] |
| Akt Inhibitor IV | Sigma-Aldrich | 5 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution.[9]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. A stock solution of this compound in DMSO is stable for at least 1 year at -20°C and 2 years at -80°C.[10]
Cell-Based Assay Protocol: Inhibition of AKT Phosphorylation
Objective: To determine the in-cell potency of this compound by measuring the inhibition of AKT phosphorylation at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473).
Materials:
-
Cancer cell line with activated AKT signaling (e.g., BT474c)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Serum-free medium
-
Growth factor (e.g., IGF-1) for stimulating the AKT pathway
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal AKT activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the AKT pathway by adding a growth factor (e.g., IGF-1) to the medium for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well, and collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated AKT to total AKT. Calculate the IC50 value for this compound, which is the concentration that inhibits AKT phosphorylation by 50%. This compound has been shown to potently inhibit the phosphorylation of AKT at both Thr308 and Ser473 in cells, with IC50 values of 0.422 and 0.322 μM, respectively.[6]
Mandatory Visualizations
AKT Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT signaling pathway, highlighting the role of AKT as a central kinase that is activated downstream of growth factor receptors and PI3K. Activated AKT then phosphorylates a multitude of downstream substrates to regulate key cellular processes.
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In-Cell AKT Inhibition Assay
This workflow diagram outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
Caption: Workflow for Measuring this compound Potency.
References
- 1. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. AKT1 - Wikipedia [en.wikipedia.org]
- 3. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target [mdpi.com]
- 4. Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AKT-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of AKT-IN-1, a potent and selective allosteric inhibitor of AKT1 and AKT2, in Western blot analysis. This document outlines the inhibitor's mechanism of action, provides a comprehensive experimental protocol for assessing its effects on the AKT signaling pathway, and includes visual representations of the experimental workflow and the targeted signaling cascade.
Introduction
This compound is a valuable research tool for investigating the roles of AKT1 and AKT2 in various cellular processes. As an allosteric inhibitor, it binds to a site distinct from the ATP-binding pocket, offering a different mode of inhibition compared to traditional kinase inhibitors. Western blotting is a fundamental technique to elucidate the downstream effects of this compound by quantifying the phosphorylation status of AKT and its substrates.
Mechanism of Action
This compound is an allosteric inhibitor that selectively targets the AKT1 and AKT2 isoforms. By binding to a regulatory pocket, it locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation. This leads to a decrease in the phosphorylation of downstream targets involved in cell survival, proliferation, and metabolism.
Data Presentation
The inhibitory activity of this compound on its target kinases has been determined through various biochemical assays. The following table summarizes the key quantitative data for this inhibitor.
| Target | IC50 Value | Assay Type |
| AKT1 | 3.5 nM | Biochemical Assay |
| AKT2 | 42 nM | Biochemical Assay |
| AKT3 | 1900 nM | Biochemical Assay |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of AKT.
Cell Culture and Treatment
-
Cell Line Selection: Non-small cell lung cancer (NSCLC) cell lines such as H460 and H2126, or other cancer cell lines with a constitutively active PI3K/AKT pathway, are suitable models.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.
-
Cell Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT band intensity to the total AKT band intensity for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Plot the normalized phospho-AKT levels against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualization
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound treated cells.
PI3K/AKT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Application Notes and Protocols for the Use of AKT-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AKT inhibitors, with a specific focus on the conceptual application of a molecule designated as "AKT-IN-1," in preclinical xenograft models of cancer. The protocols outlined below are synthesized from established methodologies for potent and selective AKT inhibitors and are intended to serve as a detailed framework for in vivo efficacy studies.
Introduction to AKT Signaling and Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3] The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in this pathway, making it an attractive target for cancer therapy.[4] AKT inhibitors are designed to block the activity of AKT, thereby inhibiting downstream signaling and suppressing tumor growth.[2]
"this compound" is a term that may refer to several research compounds. For the purpose of these notes, we will consider it as a representative pan-AKT inhibitor. One such specific compound, known as Akt-I-1, is an inhibitor of Akt1 with an IC50 of 4.6 µM and is selective over Akt2 and Akt3. Another potent and well-characterized compound is Akt1/Akt2-IN-1, an allosteric inhibitor with high potency against Akt1 (IC50 = 3.5 nM) and Akt2 (IC50 = 42 nM).[5] Preclinical studies with compounds like Akt1/Akt2-IN-1 have demonstrated tumor growth inhibition in xenograft models, such as those using the A2780 ovarian carcinoma cell line.[1][5]
Quantitative Data on AKT Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of various AKT inhibitors as reported in preclinical studies. This data provides a comparative landscape for researchers designing their own xenograft experiments.
Table 1: In Vitro Potency of Selected AKT Inhibitors
| Compound | Target(s) | IC50 | Cell Line/Assay Condition |
| Akt-I-1 | Akt1 | 4.6 µM | In vitro kinase assay |
| Akt1/Akt2-IN-1 | Akt1 | 3.5 nM | In vitro kinase assay |
| Akt2 | 42 nM | ||
| Akt3 | 1900 nM | ||
| AZD5363 (Capivasertib) | pan-AKT | - | Potent inhibitor of all AKT isoforms |
| GDC-0068 (Ipatasertib) | pan-AKT | - | Potent and highly selective inhibitor of AKT1-3 |
| MK-2206 | pan-AKT | 5 nM (AKT1), 12 nM (AKT2), 65 nM (AKT3) | Purified human AKT isoforms |
Table 2: In Vivo Efficacy of Selected AKT Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) |
| Akt1/Akt2-IN-1 | Ovarian Carcinoma | A2780 | 50 mg/kg, IP (acute dosing) | Efficacy in tumor growth inhibition reported |
| AZD5363 | Breast Cancer | BT474c (HER2+, PIK3CA mutant) | 100 mg/kg, PO, daily | 80% |
| GDC-0068 | Various | - | 100 mg/kg, PO, daily | 79% (maximum) |
| MK-2206 | Ovarian Cancer | A2780 | - | ~60% |
Signaling Pathway Diagram
The diagram below illustrates the central role of AKT in the PI3K signaling pathway and its downstream effects on cell survival and proliferation.
Caption: The PI3K/AKT signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following is a detailed, generalized protocol for evaluating the efficacy of a pan-AKT inhibitor, such as this compound, in a subcutaneous xenograft mouse model.
I. Materials and Reagents
-
Cell Line: A human cancer cell line with a dysregulated PI3K/AKT pathway (e.g., A2780 ovarian cancer, BT474 breast cancer).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
AKT Inhibitor: this compound (or a similar pan-AKT inhibitor).
-
Vehicle Control: Sterile, injectable-grade solvent for the AKT inhibitor (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Cell Culture Media: Appropriate growth medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Matrigel® (or similar basement membrane matrix): To be mixed with cells for injection.
-
Anesthetics: Isoflurane or other approved anesthetic for animal procedures.
-
Calipers: For tumor measurement.
-
Syringes and Needles: Appropriate sizes for cell injection and drug administration.
II. Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AKT-IN-1 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-1, also known as compound 17, is a potent and selective allosteric inhibitor of AKT1 and AKT2 kinases. The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. Inhibition of AKT is a promising therapeutic strategy for cancers with aberrant PI3K/AKT pathway activation. These application notes provide detailed protocols and data for the use of this compound in preclinical in vivo studies, with a focus on tumor xenograft models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| AKT1 | 3.5 |
| AKT2 | 42 |
Data compiled from publicly available research.
Table 2: In Vivo Efficacy of this compound in A2780 Ovarian Cancer Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| Nude Mice | A2780 human ovarian carcinoma | This compound (10 mg/kg) | Twice daily | Not specified | No significant inhibition | [1] |
| Nude Mice | A2780 human ovarian carcinoma | This compound (60 mg/kg) | Twice daily | Not specified | 50% | [1] |
Table 3: In Vivo Pharmacodynamic Study of this compound in A2780 Ovarian Cancer Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Administration Route | Outcome | Reference |
| Nude Mice | A2780 human ovarian carcinoma | This compound (100 mg/kg) | Single dose | Not specified | >50% target inhibition at 8 hours |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits AKT to the cell membrane. AKT is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival. This compound, as an allosteric inhibitor, prevents the conformational changes required for AKT activation.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: A2780 Ovarian Cancer Xenograft Model for Efficacy Studies
This protocol is based on published data for this compound (compound 17) and general protocols for A2780 xenograft models.
1. Cell Culture:
-
Culture A2780 human ovarian carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude or NCR nude), 6-8 weeks old.[2]
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
House mice in a specific pathogen-free (SPF) environment.
3. Tumor Implantation:
-
Harvest A2780 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
4. Treatment Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Preparation (Recommended for Lipophilic Kinase Inhibitors):
-
A common vehicle for in vivo studies with lipophilic compounds is a formulation containing DMSO, PEG300, Tween 80, and saline. A typical composition is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline. The final formulation should be sterile-filtered. It is crucial to perform a tolerability study with the vehicle alone.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentrations (e.g., 1 mg/mL for the 10 mg/kg dose and 6 mg/mL for the 60 mg/kg dose, assuming a 10 mL/kg injection volume).
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (IP) injection twice daily (e.g., at 9 am and 5 pm). While the original study does not specify the route, IP is a common route for such compounds.
-
Treat mice for a predetermined period (e.g., 21-28 days).
-
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
Experimental Workflow for A2780 Xenograft Study
Caption: Workflow for an in vivo efficacy study of this compound.
Pharmacokinetics and Toxicity
Limited pharmacokinetic data for this compound is publicly available. However, a similar allosteric Akt inhibitor, when administered to rats, exhibited a low clearance and a half-life of approximately 3.8 hours. In mice, an acute dosing schedule of 50 mg/kg of this compound administered intraperitoneally at 0, 3, and 8 hours was reported to be well-tolerated and showed significant inhibition of AKT in the lung.
It is crucial for researchers to conduct their own pharmacokinetic and maximum tolerated dose (MTD) studies for this compound in their specific animal models and with their chosen vehicle formulation to determine the optimal and safe dosing regimen for efficacy studies.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of inhibiting the AKT signaling pathway in preclinical cancer models. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust in vivo studies. Careful consideration of the experimental design, including the choice of animal model, vehicle formulation, and dosing schedule, is essential for obtaining reliable and reproducible results. Further investigation into the pharmacokinetics and toxicology of this compound will be beneficial for its continued development as a potential therapeutic agent.
References
Application Notes and Protocols for Allosteric AKT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. Allosteric inhibitors of AKT offer a promising strategy by binding to a site distinct from the ATP-binding pocket, leading to the conformational inactivation of the kinase. This document provides detailed information on cell lines sensitive to the allosteric AKT inhibitor, here generically termed AKT-IN-1, representing potent and selective allosteric inhibitors like MK-2206 and Ipatasertib. Included are quantitative data on their activity and detailed protocols for assessing their effects in vitro.
Mechanism of Action
Allosteric AKT inhibitors function by binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[1][2][3] This binding event locks AKT in an inactive conformation, which prevents its recruitment to the plasma membrane and subsequent activation by phosphorylation at Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[1][2][3] Unlike ATP-competitive inhibitors, allosteric inhibitors do not induce the hyperphosphorylation of AKT, offering a different modality for pathway inhibition.[2]
AKT Signaling Pathway
The AKT pathway is a central node in cellular signaling, responding to growth factors and other extracellular signals. Upon activation, AKT phosphorylates a multitude of downstream substrates to regulate key cellular processes.
Caption: The PI3K/AKT signaling pathway and points of allosteric inhibition.
Sensitive Cell Lines and IC50 Values
The sensitivity of cancer cell lines to allosteric AKT inhibitors often correlates with the genetic status of the PI3K/AKT pathway, such as mutations in PIK3CA or loss of PTEN. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative allosteric AKT inhibitors in various cancer cell lines.
| Allosteric Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Notes |
| MK-2206 | A431 | Skin Epidermoid Carcinoma | 5.5 | Ras wild-type. |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 4.3 | Ras wild-type. | |
| NCI-H292 | Non-Small Cell Lung Cancer (NSCLC) | 5.2 | Ras wild-type. | |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | 3.4 | PIK3CA E545K mutation. | |
| AS | Neuroblastoma | 16.5 | ||
| NGP | Neuroblastoma | 0.6 | ||
| COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | < 0.2 | ||
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | < 0.2 | ||
| Kasumi-1 | Acute Myeloid Leukemia (AML) | < 0.2 | Activating KIT mutation. | |
| CHLA-10 | Ewing Sarcoma | < 0.2 | ||
| Ipatasertib | ARK1 | Uterine Serous Carcinoma | 6.62 | PTEN wild-type. |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | PTEN null. | |
| HEC-1A | Endometrial Cancer | 2.93 (as single agent) | ||
| ECC-1 | Endometrial Cancer | 1.13 (as single agent) | ||
| NCI-N87 | Gastric Cancer | ~0.1 - 0.5 | HER2-positive. | |
| OE19 | Gastric Cancer | ~0.1 - 0.5 | HER2-positive. | |
| OE33 | Gastric Cancer | ~0.1 - 0.5 | HER2-positive. | |
| Akti-1/2 | ZR-75-1 | Breast Cancer | 0.1 | PTEN-deficient. |
| Multiple | Breast Cancer | 0.1 - 0.88 | Cell lines with PIK3CA mutation or HER2 amplification. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of an allosteric AKT inhibitor on cultured cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of the allosteric AKT inhibitor in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.
Western Blot for Phospho-AKT
This protocol is to confirm the inhibitory effect of the allosteric AKT inhibitor on the AKT signaling pathway by measuring the levels of phosphorylated AKT (p-AKT).
Caption: Workflow for Western blot analysis of phospho-AKT.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the allosteric AKT inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) diluted in blocking buffer overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).
Conclusion
Allosteric AKT inhibitors are a valuable class of targeted therapies for cancers with a dysregulated PI3K/AKT pathway. The provided information on sensitive cell lines and detailed experimental protocols will aid researchers in the preclinical evaluation of these compounds and in the identification of predictive biomarkers of response. Careful execution of these assays is crucial for obtaining reliable and reproducible data to advance the development of novel cancer therapeutics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Assessing Apoptosis Induced by AKT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a critical role in mediating cell survival, proliferation, and metabolism. The AKT signaling pathway is a central node in cellular signaling, and its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[1][2][3] AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad, and by inhibiting the release of cytochrome c from mitochondria, a key event in the intrinsic apoptosis pathway.[3][4]
AKT-IN-1 is a potent and selective allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket, leading to conformational changes that lock the kinase in an inactive state. This mechanism of action provides a high degree of selectivity and can be effective in overcoming resistance mechanisms associated with ATP-competitive inhibitors. By inhibiting AKT activity, this compound is expected to block its pro-survival signaling, thereby inducing apoptosis in cancer cells where the AKT pathway is hyperactivated.
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the pro-apoptotic effects of this compound in a cell-based setting. Detailed protocols for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity measurement, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, are provided.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from apoptosis assays using this compound. The data presented are hypothetical and serve as an example of expected results based on studies with other AKT inhibitors.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells (Annexin V-FITC/PI Staining)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | 0.1% | 5.2 ± 0.8 | 2.1 ± 0.4 | 7.3 ± 1.1 |
| This compound | 1 | 12.5 ± 1.5 | 4.3 ± 0.7 | 16.8 ± 2.0 |
| This compound | 5 | 28.7 ± 3.1 | 10.2 ± 1.3 | 38.9 ± 4.2 |
| This compound | 10 | 45.1 ± 4.5 | 18.9 ± 2.2 | 64.0 ± 6.3 |
| Staurosporine (Positive Control) | 1 | 65.4 ± 5.8 | 25.3 ± 2.9 | 90.7 ± 8.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Caspase-3/7 Activation by this compound in Cancer Cells
| Treatment | Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle (DMSO) | 24 | 1.0 ± 0.1 |
| This compound (10 µM) | 6 | 1.8 ± 0.2 |
| This compound (10 µM) | 12 | 3.5 ± 0.4 |
| This compound (10 µM) | 24 | 6.2 ± 0.7 |
| This compound (10 µM) | 48 | 4.8 ± 0.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Quantification of DNA Fragmentation by TUNEL Assay following this compound Treatment
| Treatment | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle (DMSO) | 0.1% | 3.1 ± 0.5 |
| This compound | 5 | 15.8 ± 2.1 |
| This compound | 10 | 32.4 ± 3.9 |
| DNase I (Positive Control) | 10 U/mL | 95.2 ± 3.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AKT signaling pathway, the experimental workflow for apoptosis assays, and the logical relationship of expected results.
Caption: A diagram of the AKT signaling pathway and its role in apoptosis, highlighting the inhibitory action of this compound.
Caption: A generalized experimental workflow for conducting apoptosis assays using this compound.
Caption: A diagram illustrating the expected cascade of events following AKT inhibition by this compound.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture vessels (e.g., 6-well plates for flow cytometry and microscopy, 96-well plates for plate-reader based assays) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Treat the cells with the prepared media and incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with serum-containing medium.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminometric)
This assay measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the general protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold change in caspase-3/7 activity.
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
Materials:
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, Fluorescein; Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure for Analysis by Fluorescence Microscopy:
-
Cell Culture and Treatment: Grow and treat cells on sterile glass coverslips in a multi-well plate.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's protocol.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Troubleshooting and Considerations
-
Dose-Response and Time-Course: It is crucial to perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound to induce apoptosis in your specific cell line.
-
Cell Line Specificity: The sensitivity to AKT inhibition can vary significantly between different cell lines.
-
Confirmation of AKT Inhibition: To confirm that the observed apoptosis is due to the on-target effect of this compound, it is recommended to perform a Western blot to assess the phosphorylation status of AKT (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, Bad). A decrease in the phosphorylation of these proteins upon this compound treatment would confirm target engagement.
-
Controls: Always include appropriate controls: a vehicle control (DMSO), a positive control for apoptosis induction, and for flow cytometry, unstained and single-stained controls for proper compensation and gating.
-
Cytotoxicity vs. Apoptosis: Distinguish between apoptosis and general cytotoxicity. Assays like Annexin V/PI staining are valuable for this purpose. Necrotic cells will be PI-positive but Annexin V-negative in the early stages.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AKT Phosphorylation Following AKT-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AKT-IN-1, an allosteric inhibitor of the AKT kinase family, and detail the subsequent measurement of AKT phosphorylation. The protocols outlined below are intended to assist in the accurate assessment of the inhibitor's efficacy and its impact on the AKT signaling pathway.
Introduction to this compound and the AKT Signaling Pathway
The Protein Kinase B (AKT) signaling pathway is a critical regulator of fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] AKT activation is a multi-step process initiated by upstream signals, often from receptor tyrosine kinases, that activate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the plasma membrane.[6] Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[6][7]
This compound is an allosteric inhibitor of the AKT kinase family.[8] Unlike ATP-competitive inhibitors that target the kinase domain, allosteric inhibitors like this compound bind to a different site on the enzyme. This binding induces a conformational change that locks AKT in an inactive state, preventing its translocation to the plasma membrane and subsequent phosphorylation and activation.[8]
Quantitative Data Summary
The following tables summarize typical concentration ranges and treatment times for this compound based on published data. It is crucial to note that optimal conditions will vary depending on the specific cell line and experimental goals. Therefore, a dose-response and time-course experiment is highly recommended for each new experimental setup.
Table 1: Recommended Concentration Ranges for this compound
| Application | Cell Line Example | Concentration Range | Observed Effect |
| Inhibition of AKT Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-AKT (Ser473 and Thr308)[8] |
| Inhibition of Cell Viability (IC50) | NCI-H1563 | ~0.54 µM | Growth inhibition[8] |
| NCI-H1618 | ~22 µM | Growth inhibition[8] | |
| NCI-H1623 | ~15 µM | Growth inhibition[8] | |
| T-ALL cell lines | 60 nM - 900 nM | IC50 for cell death[8] | |
| Induction of Apoptosis | MDA-MB-231 | 4.5 µM - 9 µM | Increased apoptosis[8] |
Table 2: Recommended Time Course for Measuring AKT Phosphorylation
| Time Point | Rationale |
| 0 min (untreated) | Baseline level of AKT phosphorylation. |
| 5 - 30 min | Rapid, transient changes in AKT phosphorylation are often observed in this window following stimulation or inhibition.[9] |
| 1 - 4 hours | To assess sustained inhibition of AKT phosphorylation. |
| 6 - 24 hours | To correlate changes in AKT phosphorylation with downstream cellular effects like apoptosis or cell cycle arrest.[10] |
| 48 - 72 hours | To assess long-term effects on cell viability and proliferation.[8][11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in dimethyl sulfoxide (DMSO).[8] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]
-
Working Dilutions: Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Cell Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce baseline AKT phosphorylation, you can serum-starve the cells for 4-16 hours prior to treatment. This is particularly useful when studying growth factor-stimulated AKT activation.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points as determined by your experimental design.
Measurement of AKT Phosphorylation
The most common methods to measure the phosphorylation status of AKT are Western blotting, ELISA, and flow cytometry.
Western blotting is a robust method to visualize and semi-quantify the levels of phosphorylated AKT (p-AKT) relative to total AKT.
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) offers a quantitative method for measuring p-AKT levels and is suitable for high-throughput screening.
-
Sample Preparation: Prepare cell lysates as described in the Western blotting protocol (steps 1 and 2).
-
ELISA Procedure: Follow the manufacturer's instructions for the specific phospho-AKT ELISA kit being used. A general workflow is as follows:
-
Add cell lysates and standards to the wells of the antibody-coated microplate.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically binds to the phosphorylated form of AKT.
-
Wash the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the concentration of p-AKT in the samples by comparing their signal to the standard curve.
Flow cytometry allows for the measurement of p-AKT levels in individual cells within a heterogeneous population.
-
Cell Preparation:
-
After treatment, harvest the cells and prepare a single-cell suspension.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the cellular structure and phosphorylation states.
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol or a detergent-based buffer) to allow antibodies to access intracellular proteins.
-
-
Staining:
-
Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for phospho-AKT (or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody).
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of p-AKT in each cell.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) to determine the level of p-AKT.
Visualizations
The following diagrams illustrate the AKT signaling pathway and a typical experimental workflow for measuring AKT phosphorylation.
Caption: The AKT Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for measuring AKT phosphorylation after this compound treatment.
References
- 1. Akt Maintains Cell Size and Survival by Increasing mTOR-dependent Nutrient Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for AKT-IN-1 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-1 is an allosteric inhibitor targeting the AKT kinase family (also known as Protein Kinase B), which is a central node in signaling pathways regulating cell survival, proliferation, and metabolism.[1] Dysregulation of the AKT pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a site distinct from the kinase domain, inducing a conformational change that locks AKT in an inactive state and prevents its membrane localization and subsequent phosphorylation-mediated activation.[1][2][3] These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments. It is important to note that the optimal concentration is cell-line dependent and should be determined empirically.[1]
| Cell Line | Cancer Type | IC50 (µM) | Observed Effect | Citation |
| NCI-H1563 | Lung Cancer | ~0.54 | Growth inhibition | [1] |
| NCI-H1618 | Lung Cancer | ~22 | Growth inhibition | [1] |
| NCI-H1623 | Lung Cancer | ~15 | Growth inhibition | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 60 nM - 900 nM | IC50 for cell death | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 60 nM - 900 nM | IC50 for cell death | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 60 nM - 900 nM | IC50 for cell death | [1] |
Signaling Pathway
The diagram below illustrates the canonical AKT signaling pathway and the mechanism of action for this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the plasma membrane, where it is activated by phosphorylation at Thr308 and Ser473. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound, as an allosteric inhibitor, prevents the conformational changes required for AKT activation.
AKT Signaling Pathway and this compound Inhibition.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Immediately before use, dilute the stock solution to the desired working concentration in the appropriate cell culture medium. To avoid solvent-induced toxicity, ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%).[1]
Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.
Workflow for Cell Viability Assay.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of AKT.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates or larger culture dishes
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-AKT Ser473, p-AKT Thr308, total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total AKT. A significant decrease in the p-AKT/total AKT ratio indicates successful inhibition.[1]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Troubleshooting
-
High Cell Toxicity at Low Concentrations: Reduce the concentration of this compound and/or the incubation time. Ensure the final DMSO concentration is below 0.1%.[1]
-
No Inhibition of AKT Phosphorylation: Perform a dose-response experiment with a wider range of this compound concentrations. Confirm the activity of the compound.[1]
-
Paradoxical Increase in AKT Phosphorylation: While less common with allosteric inhibitors, this can sometimes occur due to feedback loop disruption. Assess the phosphorylation of downstream targets of AKT (e.g., GSK3β) to confirm inhibition of AKT activity.[1]
Disclaimer: These protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user.
References
Application Notes and Protocols for the Use of AKT-IN-1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-1, also known as Akt1/Akt2-IN-1 or Compound 17, is an allosteric inhibitor with high potency for AKT1 (IC50 = 3.5 nM) and AKT2 (IC50 = 42 nM), and significantly lower activity against AKT3 (IC50 = 1.9 µM). As a PH-domain-dependent inhibitor, it offers selectivity for AKT1/2 over other kinases. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many cancers. This central role makes AKT an attractive target for cancer therapy. However, monotherapy with AKT inhibitors often leads to limited clinical responses due to feedback loops and activation of alternative survival pathways. This has prompted the investigation of combination therapies to enhance anti-tumor efficacy and overcome resistance.
This document provides detailed application notes and protocols for the use of this compound in combination with other therapeutic agents, based on preclinical data from analogous AKT inhibitors and emerging evidence for synergistic interactions.
Rationale for Combination Therapy
The inhibition of the PI3K/AKT/mTOR pathway is a key strategy in cancer treatment. However, the complexity of cellular signaling often results in resistance to single-agent therapies. Combining AKT inhibitors with other targeted agents or chemotherapy can provide a multi-pronged attack on cancer cells.
Common Combination Strategies:
-
With MEK Inhibitors: The MAPK/ERK and PI3K/AKT pathways are two major signaling cascades that are often co-activated in cancer and can exhibit crosstalk. Inhibition of one pathway can lead to the compensatory activation of the other. Therefore, dual blockade of AKT and MEK can lead to synergistic anti-tumor effects. Preclinical studies have shown that combining AKT inhibitors with MEK inhibitors like trametinib can result in enhanced tumor growth inhibition.
-
With Chemotherapy: AKT activation is a known mechanism of resistance to various chemotherapeutic agents.[1] By inhibiting AKT, cancer cells can be re-sensitized to the cytotoxic effects of drugs like paclitaxel.
-
With Hormonal Therapy: In hormone-receptor-positive cancers, such as certain breast and prostate cancers, there is evidence of crosstalk between hormone receptor signaling and the PI3K/AKT pathway. Combining AKT inhibitors with hormonal therapies like fulvestrant or abiraterone has shown promise in preclinical and clinical settings.[1]
-
With other Targeted Therapies: Combining AKT inhibitors with inhibitors of other key oncogenic drivers, such as mTOR inhibitors or FGFR inhibitors, can also lead to synergistic effects, particularly in tumors with specific genetic alterations.[2]
Data Presentation
Table 1: In Vitro Potency of this compound (Compound 17)
| Target | IC50 (nM) |
| AKT1 | 3.5 |
| AKT2 | 42 |
| AKT3 | 1900 |
Data sourced from commercially available information on Akt1/Akt2-IN-1.
Table 2: Representative Preclinical Data for AKT Inhibitor Combinations
| AKT Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| Borussertib (covalent-allosteric) | Trametinib (MEK inhibitor) | Pancreatic and Colorectal Cancer (KRAS-mutant) | Antitumor activity in patient-derived xenograft models. | [1][3] |
| GSK2141795 (ATP-competitive) | Trametinib (MEK inhibitor) | Pancreatic Cancer (KRAS-driven) | Enhanced anti-tumor effect and greater reduction in phospho-S6 levels. | [2][4] |
| AZD5363 (Capivasertib) | AZD4547 (FGFR inhibitor) | Bladder Cancer (AKT1 E17K and FGFR3 Y373C mutations) | Tumor regression in xenograft models. | [2] |
| MK-2206 (allosteric) | Fulvestrant | Breast Cancer (AKT1 E17K mutant) | Partial responses in a phase I clinical study. | [2] |
| Ipatasertib (GDC-0068) | Abiraterone | Metastatic Castration-Resistant Prostate Cancer | Prolonged radiographic progression-free survival. | [1] |
| AZD5363 (Capivasertib) | Paclitaxel | Triple-Negative Breast Cancer | Improved progression-free and overall survival in a phase II trial. | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Combination drug (e.g., MEK inhibitor, chemotherapeutic agent)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the combination drug. A common approach is to use a 7-point dilution series centered around the IC50 of each drug.
-
Combination Treatment: Treat the cells with either single agents or a combination of both drugs at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound in combination with another drug on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-ERK, total ERK, p-S6, total S6, PARP, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another drug on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy between the different treatment groups.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: Crosstalk between the MAPK/ERK and PI3K/AKT pathways.
References
- 1. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
Application Notes and Protocols for AKT-IN-1 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AKT-IN-1, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, in three-dimensional (3D) cell culture models. This document outlines the mechanism of action, protocols for key experiments, and data presentation guidelines to facilitate the investigation of this compound's therapeutic potential in a more physiologically relevant context.
Introduction
Three-dimensional (3D) cell culture systems, such as tumor spheroids, are increasingly recognized as superior models to traditional 2D monolayers for preclinical drug screening.[1][2][3] These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo tumors.[1][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] this compound is a small molecule inhibitor that targets this pathway, making it a promising candidate for cancer therapy.[4][5] These notes provide a framework for evaluating the efficacy of this compound in 3D cancer models.
Mechanism of Action of AKT Inhibitors
AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in the PI3K/AKT/mTOR signaling cascade.[6][7] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K).[6][8] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473).[9][10]
Once activated, AKT phosphorylates a multitude of downstream substrates that promote cell survival by inhibiting apoptosis and stimulate cell proliferation and growth through the activation of the mammalian target of rapamycin (mTOR).[4][11] AKT inhibitors like this compound function by blocking the kinase activity of AKT, thereby preventing the phosphorylation of its downstream targets and inducing anti-proliferative and pro-apoptotic effects in cancer cells.[5][7]
Quantitative Data Presentation
While specific quantitative data for this compound in 3D cell culture models is emerging, data from similar potent PI3K/mTOR inhibitors can provide valuable context. The following tables summarize the inhibitory concentrations (IC50) of PF-04691502, a dual PI3K/mTOR inhibitor, in various cancer cell lines grown in 2D culture. It is important to note that IC50 values in 3D spheroid models are often higher than in 2D cultures due to factors such as limited drug penetration.[1]
Table 1: IC50 of PF-04691502 on AKT Phosphorylation (2D Culture)
| Cell Line | Cancer Type | Genetic Mutation | P-AKT (S473) IC50 (nmol/L) | P-AKT (T308) IC50 (nmol/L) |
| BT20 | Breast | PIK3CA mutation | 3.8 | 7.5 |
| SKOV3 | Ovarian | PIK3CA mutation | 20 | 47 |
| U87MG | Glioblastoma | PTEN deletion | 15 | 30 |
| Data sourced from Yuan et al., 2011.[9][10] |
Table 2: IC50 of PF-04691502 on Cell Proliferation (2D Culture)
| Cell Line | Cancer Type | Genetic Mutation | Proliferation IC50 (nmol/L) |
| BT20 | Breast | PIK3CA mutation | 313 |
| SKOV3 | Ovarian | PIK3CA mutation | 188 |
| U87MG | Glioblastoma | PTEN deletion | 179 |
| Data sourced from Yuan et al., 2011.[9][10] |
Experimental Protocols
The following are detailed protocols for the formation of 3D spheroids, assessment of cell viability following treatment with this compound, and analysis of protein expression via Western blot.
Protocol 1: Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of tumor spheroids using ultra-low attachment (ULA) plates, which prevent cell adhesion to the plastic surface, thereby promoting cell-cell aggregation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a standard T-75 flask to ~80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
Protocol 2: Cell Viability Assay in 3D Spheroids
This protocol outlines the use of a commercially available 3D-specific cell viability assay, such as Promega's CellTiter-Glo® 3D, to measure the dose-dependent effects of this compound. This assay measures ATP levels as an indicator of cell viability and is optimized for penetration into larger spheroids.[9]
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium at 2X the final desired concentrations.
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the 2X this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Spheroids
This protocol describes the extraction of protein from 3D spheroids for the analysis of AKT pathway modulation by Western blot.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator or 27-gauge needle and syringe
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Following treatment, carefully collect spheroids from multiple wells (pooling may be necessary to obtain sufficient protein) into a pre-chilled microcentrifuge tube. Use a wide-bore pipette tip to avoid disrupting the spheroids.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the spheroids with 1 mL of ice-cold PBS.
-
Centrifuge again, aspirate the PBS, and add an appropriate volume of ice-cold RIPA buffer (e.g., 50-100 µL).
-
Mechanically disrupt the spheroids by sonicating on ice or by passing the lysate through a 27-gauge needle several times.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Proceed with standard SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection steps.
By following these protocols, researchers can effectively evaluate the impact of this compound on cancer cell viability and signaling pathways within a more clinically relevant 3D culture system.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The unconventional role of Akt1 in the advanced cancers and in diabetes-promoted carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Computational drug repurposing of Akt-1 allosteric inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AKT-IN-1 Concentration for Your Cell Line: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AKT-IN-1 for specific cell lines. Find troubleshooting tips and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an allosteric inhibitor of the AKT kinase family, also known as Protein Kinase B (PKB). Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme. This binding event induces a conformational change that locks AKT in an inactive state, preventing its localization to the plasma membrane and subsequent phosphorylation and activation.
Q2: What is the typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured (e.g., inhibition of cell proliferation versus induction of apoptosis). It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental model. However, based on published data, the following table provides a general starting point:
| Application | Cell Line Example | Concentration Range | Observed Effect |
| Inhibition of AKT Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-AKT (Ser473 and Thr308) |
| Inhibition of Cell Viability | NCI-H1563 | IC50 ≈ 0.54 µM | Growth inhibition |
| NCI-H1618 | IC50 ≈ 22 µM | Growth inhibition | |
| NCI-H1623 | IC50 ≈ 15 µM | Growth inhibition | |
| T-ALL cell lines (MOLT-4, CEM, Jurkat) | 60 nM - 900 nM | IC50 for cell death | |
| Induction of Apoptosis | C33A (with similar allosteric inhibitors) | 1 µg/ml - 5 µg/ml |
Navigating AKT-IN-1: A Technical Support Guide to Solubility and Experimental Success
For researchers and drug development professionals working with the allosteric AKT inhibitor, AKT-IN-1, achieving optimal solubility is critical for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution, for example, at 10 mM, to minimize the volume of solvent added to your experimental system.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter solubility issues in DMSO, gentle warming of the solution to 37°C and brief sonication can facilitate dissolution.[2][3] Ensure you are using anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[4][5]
Q3: I observed precipitation when diluting my DMSO stock solution in aqueous media. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound.[3] To mitigate this, it is recommended to perform a stepwise dilution.[6] Additionally, vortexing, sonicating, or warming the diluted solution at 37°C for a short period can help redissolve the precipitate.[3] Always ensure the compound is fully dissolved before adding it to your cells or experimental system.
Q4: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%.[1] However, the tolerance to DMSO can vary between cell lines, so it is best to determine the optimal concentration for your specific model by running a vehicle control.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 11 mg/mL (32.03 mM)[2] | Sonication is recommended to aid dissolution.[2] |
| DMSO | 100 mg/mL (156.80 mM)[4] | Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.82 mM)[2] | Recommended for in vivo studies. Sonication is advised.[2] |
| 10% DMSO + 90% Corn oil | 2.5 mg/mL | A suggested formulation for in vivo use.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 343.42 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a brief period.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the medium to the DMSO stock and mix immediately to prevent precipitation.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently before adding it to your cell culture plates.
-
Always include a vehicle control (e.g., 0.1% DMSO in cell culture medium) in your experiments.[1]
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
The PI3K/AKT signaling pathway is a crucial regulator of many cellular processes.[7] this compound acts as an allosteric inhibitor of AKT, thereby affecting downstream signaling.[2]
Caption: A diagram showing the activation of AKT and its subsequent downstream signaling, with the inhibitory action of this compound indicated.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Akt | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
unexpected off-target effects of AKT-IN-1
Welcome to the technical support center for AKT-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively by providing detailed troubleshooting guides and answers to frequently asked questions regarding its use and unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, allosteric inhibitor that selectively targets the AKT1 and AKT2 isoforms.[1] It functions by binding to a site distinct from the ATP-binding pocket, dependent on the Pleckstrin Homology (PH) domain, which locks the kinase in an inactive conformation and prevents its activation and subsequent phosphorylation of downstream substrates.[1] This allosteric mechanism contributes to its high selectivity over other kinases, including AKT3 and other members of the AGC kinase family.[1]
Q2: What is the isoform selectivity of this compound?
A2: this compound exhibits potent and balanced inhibitory activity against AKT1 and AKT2, with significantly lower activity against AKT3.[1] This selectivity profile makes it a valuable tool for studying the specific roles of AKT1 and AKT2 in cellular processes. For detailed IC50 values, please refer to Table 1.
Q3: Are there any known off-target effects of this compound?
A3: While highly selective, kinase inhibitors can exhibit off-target effects, often at concentrations exceeding the IC50 for the intended targets.[2][3] For this compound, moderate activity has been observed in hERG binding assays, and it has been identified as a substrate for human P-glycoprotein, which could influence its cellular accumulation and efflux.[1] Researchers should be aware of the potential for paradoxical pathway activation or engagement with structurally similar kinases at high concentrations.[2][4]
Q4: What are the potential toxicities associated with pan-AKT inhibition?
A4: Systemic inhibition of multiple AKT isoforms can lead to toxicities. Studies involving pan-AKT inhibitors and genetic knockout models have revealed potential for liver inflammation, hypoglycemia, and gastrointestinal issues.[5][6] While this compound is selective for AKT1/2, it is crucial to monitor for signs of toxicity in in vivo models, with potential target organs for toxicity including the spleen, thymus, and gastrointestinal tract.[6]
Q5: How can I confirm that the observed cellular effect is due to AKT1/2 inhibition and not an off-target effect?
A5: To validate the on-target activity of this compound, it is recommended to perform several control experiments. These include:
-
Western Blot Analysis: Confirm the dephosphorylation of known downstream targets of AKT, such as PRAS40, GSK3β, and FOXO transcription factors.[7][8]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of AKT1 or AKT2 to see if it reverses the observed phenotype.
-
Use of Structurally Unrelated Inhibitors: Compare the results obtained with this compound to those from another AKT inhibitor with a different chemical scaffold to ensure the phenotype is not compound-specific.
-
Dose-Response Analysis: The observed effect should correlate with the IC50 values for AKT1/2 inhibition. Off-target effects typically manifest at higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step 1: Decrease the concentration of this compound. Use a dose-response curve to determine the lowest effective concentration that inhibits AKT signaling without causing excessive cell death.
-
Troubleshooting Step 2: Verify the health of your cell line. Ensure cells are not compromised by contamination or high passage numbers.
-
Troubleshooting Step 3: Review the literature for known sensitivities of your cell line. Some cell lines are highly dependent on AKT signaling for survival, and potent inhibition can be expected to induce apoptosis.[9]
Possible Cause 2: Non-specific toxicity of the compound or vehicle.
-
Troubleshooting Step 1: Run a vehicle-only control (e.g., DMSO) at the same concentration used for this compound to rule out solvent toxicity.
-
Troubleshooting Step 2: Ensure the final DMSO concentration in your assay does not exceed recommended levels (typically <0.5%).[10]
Issue 2: Paradoxical Activation of an Upstream Pathway (e.g., increased RTK phosphorylation)
Possible Cause: Feedback loop activation.
-
Explanation: Inhibition of a downstream kinase like AKT can sometimes relieve negative feedback loops, leading to the hyperactivation of upstream signaling components, such as receptor tyrosine kinases (RTKs).[11][12]
-
Troubleshooting Step 1: Perform a time-course experiment to analyze the phosphorylation status of upstream regulators (e.g., EGFR, HER2, PI3K) via Western blot after this compound treatment.
-
Troubleshooting Step 2: If feedback activation is detected, consider co-treatment with an inhibitor of the activated upstream component to achieve a more complete pathway blockade.
Issue 3: Inconsistent Inhibition of Downstream Targets
Possible Cause 1: Poor compound stability or cellular uptake.
-
Troubleshooting Step 1: Prepare fresh stock solutions of this compound for each experiment. The compound is stable for up to 2 years at -80°C but should be used within a year if stored at -20°C.[1]
-
Troubleshooting Step 2: Confirm that your cell line does not have high expression of efflux pumps like P-glycoprotein, for which this compound is a substrate.[1] If so, co-incubation with an efflux pump inhibitor may be necessary.
Possible Cause 2: Redundancy from the AKT3 isoform.
-
Troubleshooting Step 1: Since this compound is less potent against AKT3, this isoform may compensate for the inhibition of AKT1 and AKT2 in some cell lines.[1]
-
Troubleshooting Step 2: Use siRNA or shRNA to knock down AKT3 expression in your model system to determine if it is responsible for the residual downstream signaling.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| On-Target | ||
| AKT1 | 3.5 | Biochemical Kinase Assay |
| AKT2 | 42 | Biochemical Kinase Assay |
| Off-Target | ||
| AKT3 | 1900 | Biochemical Kinase Assay |
| PKA | >50,000 | Biochemical Kinase Assay |
| PKC | >50,000 | Biochemical Kinase Assay |
| SGK | >50,000 | Biochemical Kinase Assay |
| hERG | 5610 | Binding Assay |
Data synthesized from reference[1] for illustrative purposes.
Table 2: Summary of Pre-clinical In Vivo Observations
| Finding | Species | Dosing | Potential Implication |
|---|---|---|---|
| Good Tolerability | Mouse | Acute IP dosing (50 mg/kg) | Effective concentrations for target inhibition are well-tolerated in short-term studies.[1] |
| Low Clearance | Rat | N/A | Favorable pharmacokinetic profile with a half-life of 3.8 hours.[1] |
| Potential Toxicity | Rat | 14-day repeated oral dosing | Potential target organs for toxicity include the spleen, thymus, and gastrointestinal tract.[6] |
Data synthesized from references[1][6] for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescent)
This protocol is adapted from the ADP-Glo™ Kinase Assay to measure the effect of this compound on AKT1 activity.[13]
Materials:
-
Recombinant active AKT1 enzyme
-
AKT-specific substrate peptide (e.g., Crosstide)
-
This compound (and other inhibitors as controls)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP (at a concentration near the Km for AKT1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of a solution containing the AKT1 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions: a. Add 25 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to deplete unused ATP. c. Add 50 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for AKT Pathway Activation
Materials:
-
Cell culture reagents and treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT(S473), anti-phospho-AKT(T308), anti-phospho-PRAS40(T246), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle for the specified time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, strip the membrane and re-probe for a loading control like β-actin or for the total protein of interest (e.g., total-AKT).
Visualizations
Caption: Canonical PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating unexpected off-target effects of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AKT kinases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
AKT-IN-1 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AKT-IN-1, with a specific focus on its cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the serine/threonine kinase AKT, also known as Protein Kinase B (PKB). AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, metabolism, and angiogenesis.[1][2] In many cancers, this pathway is hyperactivated, promoting tumor growth and resistance to therapy.[3] this compound, like other pan-AKT inhibitors, is designed to block the activity of AKT, thereby inhibiting these pro-survival signals and potentially inducing cancer cell death.
Q2: What are the expected cytotoxic effects of this compound on normal, non-cancerous cells?
A2: While the primary goal of AKT inhibitors is to target cancer cells, they can also affect normal cells, as the AKT pathway is essential for normal physiological functions. Inhibition of AKT in normal tissues can lead to a range of side effects. In clinical trials with other pan-AKT inhibitors, such as Capivasertib, the most common adverse events observed in patients include hyperglycemia, diarrhea, and rash.[4] These toxicities are considered "on-target" effects, as they result from the inhibition of AKT's normal roles in glucose metabolism and tissue homeostasis.[5][6]
Q3: Is there quantitative data available on the cytotoxicity of this compound in normal human cell lines?
Data Presentation: Cytotoxicity of Pan-AKT Inhibitors in Normal and Cancer Cell Lines (Reference Data)
The following table summarizes the available cytotoxicity data for well-known pan-AKT inhibitors in various cell lines. This data is provided as a reference to guide expectations for this compound.
| Compound | Cell Line | Cell Type | Assay | IC50 / Effect | Citation |
| MK-2206 | SK-BR-3 | Human Breast Cancer | ATP-lite | No significant cytotoxicity up to 5 µM (48h) | [7] |
| MDA-MB-231 | Human Breast Cancer | ATP-lite | No significant cytotoxicity up to 1.25 µM (72h) | [7] | |
| MCF10A | Normal-like Human Breast | SRB | Enhanced sensitivity with PIK3CA mutation | [8] | |
| MRC-5 | Normal Human Lung Fibroblast | Not specified | Used as a non-cancer control for selectivity | [9] | |
| GSK690693 | HFF | Normal Human Foreskin Fibroblast | Not specified | IC50 > 7 µM | [1] |
| Ipatasertib (GDC-0068) | Cancer cell lines without PTEN/PIK3CA alterations | Various Cancers | Cell viability | Mean IC50: 8.4 µM | [10] |
| Capivasertib (AZD5363) | - | Patients with advanced solid tumors | Clinical Trial | Manageable toxicity profile | [4] |
Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics. The data above should be used as a general guide.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cells
| Potential Cause | Troubleshooting Step |
| On-target toxicity | The observed cytotoxicity may be an inherent effect of inhibiting the AKT pathway in the specific normal cell line being used. Consider using a lower concentration of this compound or reducing the treatment duration. |
| Off-target effects | At higher concentrations, kinase inhibitors can bind to other kinases, leading to unexpected toxicity.[11] Perform a dose-response curve to determine the lowest effective concentration. If possible, use a more selective AKT inhibitor as a control. |
| Solvent toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. |
| Cell culture conditions | Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can sensitize cells to drug treatment. Ensure cells are healthy and in the logarithmic growth phase before adding the inhibitor. |
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Compound interference with assay | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal (apparent increase in viability).[12] To check for this, include a control well with the compound and MTT in cell-free media. If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo®). |
| High background signal | This can be caused by microbial contamination of the cell culture or reagents, or by components in the culture medium (like phenol red) that interfere with the absorbance reading.[13] Use sterile techniques, check for contamination, and consider using phenol red-free medium for the assay. |
| Incomplete solubilization of formazan | The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Ensure complete solubilization by vigorous pipetting or shaking.[13] |
| Shallow dose-response curve | Inhibitors of the AKT/PI3K/mTOR pathway have been reported to sometimes produce shallow dose-response curves.[14] This can be due to cell-to-cell variability in target inhibition. Ensure you are using a sufficient range of concentrations to accurately determine the IC50. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for AKT Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting the phosphorylation of AKT and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
Mandatory Visualizations
AKT Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with AKT-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results or other issues while working with the allosteric AKT inhibitor, AKT-IN-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an allosteric inhibitor of the AKT kinase family (also known as Protein Kinase B).[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a different site on the enzyme. This binding event induces a conformational change that locks AKT in an inactive state, preventing its recruitment to the cell membrane and subsequent activation by phosphorylation.[2] This allosteric mechanism contributes to its selectivity for AKT1 and AKT2 over AKT3 and other kinases.[3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] When preparing working solutions, dilute the DMSO stock in cell culture medium immediately before use.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell line, the duration of the experiment, and the specific biological endpoint being measured (e.g., inhibition of cell proliferation versus induction of apoptosis).[4] Based on available data, a starting concentration range of 0.1 µM to 10 µM is often used in cell-based assays.[4] However, it is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration.
Q4: How can I verify that this compound is inhibiting its target in my cells?
The most direct method to confirm the on-target activity of this compound is to assess the phosphorylation status of AKT and its downstream targets using Western blotting.[4] Specifically, you should observe a decrease in the phosphorylation of AKT at Serine 473 (Ser473) and Threonine 308 (Thr308) relative to the total AKT protein levels.[4] Additionally, you can examine the phosphorylation status of well-established downstream AKT substrates, such as GSK3β and PRAS40.[1]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of AKT Phosphorylation
If you observe minimal or no decrease in phosphorylated AKT (p-AKT) levels after treatment with this compound, consider the following:
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a broader range of this compound concentrations. The optimal concentration is highly cell-line dependent.[4] |
| Incorrect Inhibitor Preparation or Storage | Ensure the stock solution was prepared correctly in anhydrous DMSO and stored properly to avoid degradation. Avoid repeated freeze-thaw cycles.[3][4] |
| Short Incubation Time | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for observing maximal inhibition. |
| High Cell Confluence | High cell density can sometimes alter signaling pathways. Ensure that cells are in the exponential growth phase and not over-confluent when treated. |
| Poor Cell Health | Compromised cell health can lead to unreliable results. Always use healthy, actively dividing cells for your experiments. |
Issue 2: High Cytotoxicity Observed at Expected Inhibitory Concentrations
If you are observing significant cell death at concentrations where you expect to see specific inhibition of AKT signaling, consider these points:
| Possible Cause | Suggested Solution |
| High Sensitivity of the Cell Line | Some cell lines are highly dependent on the AKT pathway for survival. Reduce the concentration of this compound and/or shorten the incubation time.[4] |
| Solvent Toxicity | Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] |
| Off-Target Effects | While allosteric inhibitors are generally more specific, off-target effects can occur at higher concentrations.[4] Lower the inhibitor concentration and verify that the observed phenotype correlates with the inhibition of p-AKT.[4] |
Issue 3: Inconsistent IC50 Values in Cell Viability Assays
Variability in the half-maximal inhibitory concentration (IC50) is a common issue. To improve consistency:
| Possible Cause | Suggested Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can influence drug sensitivity. |
| Differences in Incubation Time | The calculated IC50 value can be time-dependent. Use a consistent incubation time for all experiments.[5] |
| Inconsistent Assay Protocol | Standardize all steps of the cell viability assay, including reagent preparation, incubation times, and measurement procedures. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
Issue 4: Paradoxical Increase in AKT Phosphorylation
In some cases, treatment with an AKT inhibitor can lead to an unexpected increase in AKT phosphorylation.
| Possible Cause | Suggested Solution |
| Disruption of Negative Feedback Loops | Some ATP-competitive AKT inhibitors are known to cause a paradoxical hyperphosphorylation of AKT. While less common with allosteric inhibitors, it is a possibility.[4] This hyperphosphorylation does not necessarily mean increased AKT activity. To confirm inhibition, it is essential to assess the phosphorylation of downstream targets of AKT, such as GSK3β or PRAS40.[1][4] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related allosteric inhibitor, Akti-1/2.
Table 1: IC50 Values for this compound
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | AKT (general) | 1.042 µM | [1] |
| Cellular Assay (Phosphorylation) | p-AKT (Thr308) | 0.422 µM | [1] |
| Cellular Assay (Phosphorylation) | p-AKT (Ser473) | 0.322 µM | [1] |
Table 2: IC50 Values for Akti-1/2 (A-674563) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colon Cancer | >10 |
| PC3 | Prostate Cancer | 1.4 |
| U87-MG | Glioblastoma | 0.7 |
| A2780 | Ovarian Cancer | 4.8 |
Note: Data for Akti-1/2 is provided as a reference for a structurally similar allosteric AKT inhibitor. IC50 values are highly dependent on the specific assay conditions and cell line.
Experimental Protocols
Protocol 1: Western Blot for AKT Phosphorylation
This protocol details the steps to assess the phosphorylation status of AKT in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total AKT.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
how to improve AKT-IN-1 stability in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of AKT-IN-1 in solution. Understanding the chemical liabilities of this inhibitor is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
A1: this compound possesses two primary chemical moieties that are susceptible to degradation in solution: a maleimide group and a β-lactam ring . The maleimide group is highly reactive and can undergo hydrolysis, especially at pH levels above 7.5, rendering it unable to bind to its target.[1][2] Additionally, the four-membered β-lactam ring is strained and prone to hydrolysis, which opens the ring and inactivates the compound.[3][4][5] This inherent instability requires careful handling and preparation of solutions.
Q2: What is the optimal pH for working with this compound?
A2: The ideal pH range for experiments involving this compound is between 6.5 and 7.5 .[2] Within this window, the maleimide group is most stable and shows high selectivity for reacting with thiol groups (like cysteine residues on a target protein) over other nucleophiles such as amines.[1] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[2] At pH values above 7.5, the rate of hydrolysis of the maleimide ring increases, and it begins to react competitively with primary amines.[1][2]
Q3: What is the best solvent for preparing and storing this compound solutions?
A3: For long-term storage, a high-concentration stock solution should be prepared in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) .[6][7] Stock solutions in DMSO can typically be stored at -20°C or -80°C for up to three months.[7] It is critical to prepare working solutions fresh for each experiment by diluting the DMSO stock into an appropriate aqueous buffer (e.g., PBS or HEPES) immediately before use.[2] Avoid long-term storage of this compound in aqueous solutions, as this will lead to rapid degradation.
Q4: How should I properly store this compound stock solutions?
A4: To maintain the integrity of your this compound stock, you should store it in small aliquots at -20°C or -80°C.[6] This practice minimizes the number of freeze-thaw cycles, which can accelerate compound degradation.[6] If the compound is light-sensitive, protect the vials from light.
Q5: Can I use this compound in cell culture media containing fetal bovine serum (FBS)?
A5: Caution is advised. Serum contains abundant proteins, such as albumin, which have free thiol and amine groups.[2] The maleimide moiety of this compound can react with these molecules, reducing the effective concentration of the inhibitor available to act on its intended target within the cells. This can lead to a loss of potency and variability in results. It is recommended to run control experiments to assess the impact of serum on your specific assay or consider using serum-free or reduced-serum media for the duration of the treatment.
Troubleshooting Guide
Unsatisfactory results when using this compound can often be traced back to solution instability. Use the following table to troubleshoot common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect | 1. Compound Degradation: The inhibitor has hydrolyzed in the stock or working solution. 2. Precipitation: The compound has precipitated out of the aqueous working solution.[7] 3. Reaction with Media Components: The inhibitor has been sequestered by reacting with thiols or amines in the media/serum.[2] | 1. Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a frozen DMSO stock immediately before your experiment.[2] 2. Verify Solubility: Visually inspect the working solution for any precipitate. If observed, warming the solution to 37°C or brief sonication may help.[7] Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. 3. Run Controls: Test the inhibitor's effect in a simplified buffer system or serum-free media to confirm its activity. |
| Inconsistent Results Between Experiments | 1. Variable Solution Age: Using working solutions of different ages (e.g., prepared in the morning vs. afternoon). 2. Freeze-Thaw Cycles: Repeatedly using the same stock vial has degraded the compound.[6] 3. pH Fluctuation: The pH of the buffer or media is not consistently controlled. | 1. Standardize Preparation Time: Adhere to a strict protocol of preparing working solutions immediately prior to addition to the assay. 2. Aliquot Stock Solutions: Store the DMSO stock in single-use aliquots to avoid freeze-thaw damage.[6] 3. Use Buffered Solutions: Ensure your final experimental solution is buffered to a stable pH between 6.5 and 7.5.[2] |
Key Degradation Pathways
The following diagram illustrates the two main chemical liabilities of this compound that lead to its instability in solution.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO).
-
Calculation: Calculate the required volume of DMSO to achieve a high, easily-dilutable concentration (e.g., 10-50 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound. Vortex thoroughly. If needed, briefly warm the solution to 37°C or sonicate to ensure complete dissolution.[7]
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing a thawed vial.
-
Storage: Store the aliquots upright at -20°C or, for longer-term storage, at -80°C. Protect from light.
Protocol 2: Preparation of Final Working Solutions
-
Buffer Preparation: Prepare a fresh aqueous buffer (e.g., PBS, HEPES) and adjust the pH to be within the optimal range of 6.5-7.5. Degas the buffer if working with sensitive, easily oxidized proteins.
-
Thawing: Remove a single aliquot of the DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock into your final experimental buffer or media. Prepare these dilutions immediately before they are to be added to your assay.
-
Mixing: Mix thoroughly by gentle vortexing or inversion after each dilution step. Ensure the final concentration of DMSO is low (e.g., <0.5%) to prevent solvent effects and precipitation.
-
Usage: Use the final working solution without delay. Do not store aqueous solutions of this compound for later use.
Context: The PI3K/AKT Signaling Pathway
Understanding the target pathway is essential for interpreting experimental results. This compound is an allosteric inhibitor of AKT (also known as Protein Kinase B), a central node in the PI3K signaling cascade that governs cell survival, growth, and proliferation.[8][9]
Troubleshooting Workflow
If you are experiencing issues with your experiments, follow this decision tree to diagnose the problem.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting AKT-IN-1 In Vivo Experiments
Welcome to the technical support center for AKT-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments with this allosteric AKT inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may encounter during your research.
Understanding this compound: Mechanism of Action
This compound is an allosteric inhibitor that targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][2][3][4] Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a site on the AKT enzyme distinct from the ATP-binding pocket. This binding event locks the kinase in an inactive conformation, preventing its downstream signaling activities.[5] This mechanism can offer greater selectivity and a different pharmacological profile compared to traditional kinase inhibitors.
Diagram of the PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Akt inhibition at the initial stage of CAR-T preparation enhances the CAR-positive expression rate, memory phenotype and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
AKT-IN-1 degradation and storage problems
Welcome to the technical support center for AKT-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this allosteric AKT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: To prepare a stock solution, reconstitute the solid compound in anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, high-quality stock of DMSO to minimize moisture, which can accelerate the degradation of the compound. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle vortexing or sonication in a water bath (do not heat above 50°C) can aid dissolution.
Q2: How should I store this compound stock solutions?
A2: Proper storage is critical to maintaining the stability and activity of this compound. Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To prevent solvent-induced toxicity and to minimize the risk of your compound precipitating, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I filter my working solution if I observe precipitation?
A4: Filtering the medium to remove precipitated this compound is not recommended. This will alter the effective concentration of the inhibitor in your experiment, leading to inaccurate and difficult-to-reproduce results. It is better to address the root cause of the precipitation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particles or crystals in the culture dish or tube.
-
A cloudy appearance of the cell culture medium after adding the inhibitor.
-
A thin film of precipitate at the bottom of the culture vessel.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. Determine the empirical solubility limit in your specific medium by preparing serial dilutions and observing for precipitation. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to "crash out" of solution. To avoid this, perform serial dilutions of your high-concentration stock in DMSO first, and then add the final, more diluted DMSO solution to your culture medium. |
| Temperature Shock | Adding a cold stock solution directly to warm culture medium can decrease solubility. Allow the stock solution to equilibrate to room temperature before adding it to the pre-warmed medium. |
| pH Instability | Significant shifts in the pH of the culture medium can affect the solubility of small molecules. Ensure your medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the CO₂ level in your incubator is correctly calibrated. |
Experimental Protocol: Determining the Empirical Solubility Limit of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. For example, if your highest desired final concentration is 10 µM, you might prepare concentrations of 10 µM, 7.5 µM, 5 µM, 2.5 µM, 1 µM, and a vehicle control (DMSO only). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (e.g., 0.1%).
-
Incubation: Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes. Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each sample for any signs of cloudiness or visible particles.
-
Microscopic Examination: Place a small drop of each solution on a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
-
Determination of Solubility Limit: The highest concentration of this compound that shows no evidence of precipitation is considered the empirical solubility limit in your specific medium under your experimental conditions.
Issue 2: Loss of this compound Activity or Inconsistent Results
Symptoms:
-
Reduced or no inhibition of AKT phosphorylation (p-AKT levels) compared to previous experiments.
-
Inconsistent dose-response curves.
-
Lack of expected downstream effects (e.g., no change in phosphorylation of S6 ribosomal protein).
Possible Causes and Solutions:
| Quantitative Data Summary | |
| This compound IC50 Values | |
| Allosteric AKT inhibitor | 1.042 µM[1] |
| Inhibition of AKT phosphorylation (Thr308) in cells | 0.422 µM[1] |
| Inhibition of AKT phosphorylation (Ser473) in cells | 0.322 µM[1] |
| Recommended Storage Conditions | |
| Stock solution at -80°C | Up to 2 years[1] |
| Stock solution at -20°C | Up to 1 year[1] |
| Possible Cause | Solution |
| Degradation of this compound Stock Solution | Improper storage, such as repeated freeze-thaw cycles or storage at room temperature for extended periods, can lead to degradation. Prepare fresh dilutions from a new aliquot of your stock solution stored at -80°C. If the problem persists, consider purchasing a new vial of the compound. |
| Instability in Aqueous Solution | Small molecule inhibitors can be unstable in aqueous solutions over time. Prepare working dilutions of this compound in culture medium immediately before use. For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use. |
| Cell Line-Specific Factors | The expression levels of AKT isoforms and the activation state of the PI3K/AKT pathway can vary between cell lines, affecting the apparent potency of the inhibitor. Ensure your cell line is appropriate for studying AKT inhibition and consider characterizing the baseline p-AKT levels. |
| Experimental Variability | Inconsistent cell numbers, passage numbers, or incubation times can all contribute to variability in results. Standardize your experimental protocols to ensure consistency between experiments. |
Visualizations
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Troubleshooting AKT-IN-1 Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using AKT-IN-1 in their experiments. If you are encountering issues with this compound not working in your assay, please review the following information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD-26) is an allosteric inhibitor of the AKT (Protein Kinase B) enzyme.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that locks AKT in an inactive state.[3] This prevents its activation through phosphorylation.[3] Specifically, this compound potently inhibits the phosphorylation of AKT at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[1][2] By preventing AKT activation, it also blocks the phosphorylation of downstream targets in the PI3K/AKT/mTOR signaling pathway, such as PRAS40 and the ribosomal protein S6.[1][4][5]
Q2: How should I properly dissolve and store this compound?
Proper handling of this compound is critical for its activity. Please refer to the tables below for detailed solubility and storage information.
-
Dissolution: For in vitro use, dissolve this compound in high-quality, anhydrous DMSO.[1][6] Sonication is recommended to ensure complete dissolution.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[6][7]
-
Storage: Store the solid compound at -20°C for up to three years.[1] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][8] Stock solutions stored at -80°C are stable for at least one year.[1]
Q3: What is the recommended working concentration for this compound in a cell-based assay?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, a good starting point is to use a concentration range based on its reported IC₅₀ values. This compound has an IC₅₀ of 1.04 µM for AKT inhibition in biochemical assays.[1][2] In cell-based assays, it inhibits the phosphorylation of AKT at Thr308 and Ser473 with IC₅₀ values of 0.422 µM and 0.322 µM, respectively.[1][2] We recommend performing a dose-response experiment starting from 0.1 µM up to 10 µM to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ Value | Assay Type |
| Akt (allosteric) | 1.04 µM | Biochemical Assay |
| p-AKT (Thr308) | 0.422 µM | Cell-based Assay |
| p-AKT (Ser473) | 0.322 µM | Cell-based Assay |
Table 2: Solubility of this compound
| Solvent | Concentration | Recommendations |
| DMSO | 11 mg/mL (32.03 mM) | Sonication is recommended. Use newly opened, anhydrous DMSO.[1][6] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 2 mg/mL (5.82 mM) | Sonication is recommended. Add solvents sequentially.[1] |
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent (DMSO) | -80°C | 1 year[1] |
Signaling Pathway and Workflow Diagrams
References
- 1. This compound | Akt | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Variability in AKT-IN-1 Experiments
Welcome to the technical support center for AKT-IN-1, a novel allosteric pan-AKT inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experiments involving this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors like this compound bind to a different site on the enzyme.[3][4] This binding induces a conformational change that prevents AKT activation and downstream signaling, leading to the inhibition of cell survival, growth, and proliferation.[3][5][6] The allosteric nature of this compound offers potential for greater selectivity over other kinases.[4]
Q2: What are the most common sources of variability in experiments with this compound?
Variability in experiments with kinase inhibitors like this compound can arise from several factors, which can be broadly categorized as compound-related, assay-related, or cell-related.[7]
-
Compound-Related: Issues with the inhibitor's solubility and stability can lead to inconsistent effective concentrations.[7]
-
Assay-Related: Inaccuracies in pipetting, "edge effects" in microplates, and variations in incubation times are common sources of error.[7] The concentration of ATP used in in-vitro kinase assays can also significantly impact the apparent potency of the inhibitor.[7][8]
-
Cell-Related: The genetic background of the cell line, cell passage number, seeding density, and culture conditions can all contribute to experimental variability.[9][10]
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a frequent challenge in drug discovery research.[7][11] Several factors can contribute to this variability:
-
Cell Seeding Density: The initial number of cells plated can influence the drug response.[11]
-
Assay Duration: The length of the experiment can affect the calculated IC50, as both the control and treated cell populations are changing over time.[12]
-
Reagent Variability: Batch-to-batch variations in reagents, including the inhibitor itself, can lead to different results.[7]
-
Cell Health and Passage Number: Using cells at a high passage number or in poor health can alter their sensitivity to the inhibitor.
Q4: I am observing unexpected off-target effects. How can I investigate this?
While this compound is designed to be a selective allosteric inhibitor, off-target effects are always a possibility with kinase inhibitors. If you observe a phenotype that is inconsistent with known AKT signaling, consider the following:
-
Kinase Profiling: A broad panel kinase screen can identify other kinases that may be inhibited by this compound.
-
Control Compounds: Use a structurally unrelated AKT inhibitor with a different mechanism of action (e.g., an ATP-competitive inhibitor) to see if it produces the same phenotype.
-
Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by overexpressing the off-target kinase or using a specific activator for that pathway.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition of AKT Phosphorylation in Western Blots
Issue: You are observing variable or no reduction in the phosphorylation of AKT (at Ser473 and Thr308) or its downstream targets (e.g., PRAS40, GSK3β) after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Low Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation.[7] |
| Short Treatment Duration | Conduct a time-course experiment to determine the optimal incubation time for observing maximal inhibition. |
| High Basal AKT Activity | Ensure that the basal level of AKT phosphorylation in your untreated control cells is sufficient to detect a decrease after inhibitor treatment. You may need to stimulate the pathway with a growth factor (e.g., EGF, insulin) to increase the dynamic range of the assay.[13] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms, such as mutations in the PI3K/AKT pathway that render them less sensitive to inhibition.[14][15] Consider using a different cell line with known sensitivity to AKT inhibitors as a positive control. |
Guide 2: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Issue: You are observing large error bars or inconsistent results between replicate wells in your cell viability experiments.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.[7] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If you must use them, ensure proper plate sealing and humidified incubation conditions.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Determine the solubility of this compound in your final assay media.[7] |
| Variable Incubation Times | Use a multi-channel pipette or an automated liquid handler to add reagents and stop reactions at consistent time points for all wells.[7] |
Experimental Protocols & Data
Protocol: In-Vitro Kinase Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified AKT enzyme.
Materials:
-
Purified recombinant AKT1, AKT2, or AKT3 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[16]
-
Substrate peptide (e.g., Crosstide)
-
This compound
-
[γ-³³P]ATP or an ADP-Glo™ Kinase Assay system
-
96-well filter plates or standard 96-well plates
Method:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. For ATP-competitive inhibitors, the concentration of ATP is critical, while for allosteric inhibitors like this compound, this is generally less of a concern. However, it is still important to keep the ATP concentration consistent across experiments.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable method (e.g., scintillation counting for [γ-³³P]ATP or luminescence for ADP-Glo™).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Quantitative Data Summary
The following table summarizes typical concentration ranges for allosteric AKT inhibitors in various assays. Note that these are general ranges and the optimal concentration for this compound will need to be determined empirically for your specific experimental system.
| Assay Type | Inhibitor | Cell Line | IC50 / Effective Concentration |
| In-vitro Kinase Assay | Akti-1/2 (Inhibitor VIII) | - | 58 nM (AKT1), 210 nM (AKT2)[1] |
| Cell Viability | Akti-1/2 (Inhibitor VIII) | HCC827, NCI-H522, NCI-1651, PC-9 | 4.7 µM, 7.25 µM, 9.5 µM[1] |
| Cell Viability | MK-2206 | Various Cancer Cell Lines | Varies, often in the low micromolar range[17] |
| Apoptosis Induction | Akti-1/2 (Inhibitor VIII) | HT29, MCF7, A2780 | Concentration-dependent increase in caspase-3 activity[1] |
Signaling Pathways & Workflows
Below are diagrams illustrating key concepts related to this compound experiments.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Akt-1 modulators and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Understanding and managing sources of variability in cell measurements [insights.bio]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Assays with AKT-IN-1
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background signals in assays involving the allosteric AKT inhibitor, AKT-IN-1. High background can mask the true signal, leading to inaccurate data and misinterpretation of results. This guide offers a structured approach to identifying and mitigating the common causes of this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential causes of high background when using this compound in a biochemical kinase assay?
High background in a kinase assay using this compound can stem from several factors related to the inhibitor itself, the assay components, or the experimental procedure.
Potential Causes of High Background:
| Category | Specific Cause | Recommended Solution |
| Inhibitor-Related | This compound Concentration Too High: Excess inhibitor can lead to non-specific binding or off-target effects.[1] | Perform a dose-response experiment to determine the optimal inhibitor concentration.[1] |
| Inhibitor Purity: Impurities in the this compound compound may interfere with the assay. | Ensure the use of high-purity this compound. | |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can contribute to background signal.[2] | Keep the final solvent concentration consistent across all wells and below a threshold that affects the assay (typically ≤1%). Include a vehicle-only control. | |
| Assay Component-Related | Non-Specific Antibody Binding: Primary or secondary antibodies may bind non-specifically to the plate or other assay components.[3] | Optimize antibody concentrations through titration. Increase the stringency of blocking buffers (e.g., by adding detergents like Tween-20) or try different blocking agents (e.g., BSA, non-fat dry milk).[4] |
| Contaminated Reagents: Buffers, enzymes, or substrates may be contaminated with substances that generate a background signal.[4][5] | Use high-purity, sterile reagents and prepare fresh buffers for each experiment.[4][5] | |
| Substrate Quality: The peptide or protein substrate may be of poor quality or prone to non-specific interactions. | Use a high-purity, validated substrate. | |
| Procedural Issues | Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents that contribute to the background.[6] | Increase the number and vigor of wash steps. Ensure complete removal of wash buffer after each step. |
| Sub-optimal Blocking: Incomplete blocking of the assay plate can lead to non-specific binding of assay components. | Increase the blocking incubation time or temperature. Test different blocking agents. | |
| Incorrect Plate Reading: Improper settings on the plate reader can lead to elevated background readings.[5] | Ensure the correct excitation and emission wavelengths are used for the specific assay format (e.g., fluorescence, luminescence).[5] |
Q2: How can I systematically troubleshoot high background in my this compound assay?
A systematic approach is crucial for efficiently identifying the source of high background. The following workflow can guide your troubleshooting efforts.
Figure 1: A logical workflow for troubleshooting high background in assays.
Q3: What are the key control experiments to perform when troubleshooting high background?
Control experiments are essential to pinpoint the source of the high background.
Key Control Experiments:
| Control Experiment | Purpose | Expected Outcome if Not the Source of High Background |
| No Inhibitor Control (Vehicle Only) | To determine the background contribution of the assay components without this compound. | Low background signal. |
| No Enzyme Control | To measure the background signal from the substrate and detection reagents in the absence of kinase activity. | Very low to no signal. |
| No Substrate Control | To assess the background signal generated by the enzyme and detection reagents. | Very low to no signal. |
| No Primary Antibody Control | To check for non-specific binding of the secondary antibody. | Very low to no signal. |
Experimental Protocols
Protocol 1: Generic Biochemical Kinase Assay
This protocol provides a general framework for a biochemical kinase assay. Specific concentrations and incubation times should be optimized for your particular kinase and substrate.
-
Plate Coating (if applicable):
-
Coat a 96-well plate with the kinase substrate at an optimized concentration in a suitable buffer.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Kinase Reaction:
-
Add the kinase to each well to start the reaction.
-
Incubate for the optimized reaction time at the optimal temperature (e.g., 30°C).
-
-
Detection:
-
Add the detection reagent (e.g., phosphospecific antibody followed by a labeled secondary antibody, or an ADP-detecting reagent).
-
Incubate as recommended by the detection reagent manufacturer.
-
Wash the plate thoroughly if using an antibody-based detection method.
-
-
Signal Measurement:
-
Add the substrate for the detection enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Signaling Pathway
Understanding the AKT signaling pathway is crucial for designing experiments and interpreting results. This compound is an allosteric inhibitor that targets the AKT kinase, a key node in this pathway.
Figure 2: The PI3K/AKT signaling pathway, indicating the point of inhibition by this compound.[7][8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Experiments with AKT-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of AKT-IN-1, an allosteric inhibitor of AKT1 and AKT2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor that selectively targets the AKT1 and AKT2 isoforms of the protein kinase B (PKB)/Akt signaling pathway.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a different site on the enzyme, inducing a conformational change that prevents its activation and subsequent downstream signaling. This mechanism is dependent on the pleckstrin homology (PH) domain of AKT.
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its selectivity for AKT1 and AKT2 over AKT3.
| Target | IC50 (nM) |
| AKT1 | 3.5 |
| AKT2 | 42 |
| AKT3 | 1900 |
Data sourced from MedchemExpress technical datasheet.[1]
Q3: How should I determine the optimal incubation time for my experiment?
The optimal incubation time for this compound is highly dependent on the experimental system and the specific endpoint being measured.
-
For in vitro kinase assays: Shorter incubation times, typically in the range of 15 to 60 minutes , are common for assessing the direct inhibition of AKT kinase activity.
-
For cell-based assays measuring downstream signaling (e.g., phosphorylation of downstream targets): A time-course experiment is highly recommended. Analysis of target phosphorylation at various time points, such as 5, 15, 30, 60, and 120 minutes , can reveal the kinetics of inhibition.[2][3][4]
-
For assays measuring cellular phenotypes (e.g., apoptosis, cell cycle arrest): Longer incubation times are generally required. Time points ranging from 12 to 72 hours are often necessary to observe significant changes in cell viability or the induction of apoptosis.[1][5][6]
Q4: I am observing high variability between my replicate wells. What could be the cause?
High variability in experimental results can stem from several factors.[7][8] Common causes include:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated and use appropriate techniques, especially for viscous solutions.
-
Inadequate Mixing: Thoroughly mix all reagents after addition to ensure a homogenous solution.
-
Edge Effects in Assay Plates: Avoid using the outer wells of microplates, as they are more susceptible to evaporation. If their use is necessary, fill the surrounding wells with a buffer or sterile water to minimize this effect.
-
Temperature Gradients: Ensure uniform temperature across the entire assay plate during incubation.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the kinase enzyme is properly stored and handled to maintain its activity. Use a consistent lot of the enzyme for comparative experiments. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for AKT kinase activity. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously to ensure consistent incubation times across all wells.[8] |
| Compound Solubility Issues | Visually inspect for any precipitation of this compound in your assay buffer. If solubility is a concern, consider using a different solvent or adjusting the final concentration. |
Problem 2: No significant inhibition of downstream AKT signaling (e.g., p-GSK3β, p-FOXO)
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | The inhibition of downstream signaling may not be immediate. Perform a time-course experiment, analyzing phosphorylation levels at multiple time points (e.g., 15, 30, 60, 120 minutes) after adding this compound. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Resistance | Some cell lines may have compensatory signaling pathways that circumvent AKT inhibition. Consider using a combination of inhibitors or a different cell line. |
| Antibody Issues (for Western Blotting) | Ensure the primary antibodies for phosphorylated downstream targets are validated and used at the recommended dilution. Incubate the primary antibody for an adequate amount of time (e.g., 2 hours at room temperature or overnight at 4°C).[9] |
Problem 3: No significant induction of apoptosis after treatment with this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | The induction of apoptosis is a relatively late cellular event. Extend the incubation time to 24, 48, or even 72 hours to allow for the apoptotic cascade to be initiated and executed.[1][5] |
| Low Inhibitor Concentration | A higher concentration of this compound may be required to induce apoptosis compared to what is needed to inhibit AKT phosphorylation. Perform a dose-response experiment and assess apoptosis markers (e.g., cleaved caspase-3, PARP cleavage). |
| Cell Line-Specific Response | The apoptotic response to AKT inhibition can vary significantly between different cell lines. Some cell lines may undergo cell cycle arrest rather than apoptosis. |
| Assay Sensitivity | Ensure the chosen apoptosis assay is sensitive enough to detect changes in your experimental system. Consider using multiple assays to confirm the results (e.g., Annexin V staining and a caspase activity assay). |
Experimental Protocols
Protocol 1: In Vitro AKT Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on AKT kinase activity.
-
Prepare Kinase Reaction Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Just before use, add DTT to a final concentration of 0.25 mM.[10]
-
Prepare Kinase Solution: Dilute active AKT1 enzyme in Kinase Dilution Buffer (1:5 dilution of Kinase Assay Buffer with 5% glycerol) to the desired concentration.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the Kinase Reaction Buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add Kinase and Substrate: Add the diluted AKT1 enzyme and the substrate (e.g., a GSK3-derived peptide) to the wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the enzyme.[7]
-
Initiate Reaction: Add ATP (often radiolabeled, e.g., γ-³³P-ATP) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes ).
-
Stop Reaction and Detection: Stop the reaction and detect the amount of substrate phosphorylation using an appropriate method (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or luminescence/fluorescence-based detection for other formats).[4][10]
Protocol 2: Western Blot Analysis of Downstream AKT Signaling
This protocol outlines the steps to measure the effect of this compound on the phosphorylation of downstream targets in cultured cells.
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for different durations (e.g., 15, 30, 60, 120 minutes ).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated downstream targets (e.g., p-AKT (Ser473), p-GSK3β, p-FOXO) and total protein controls overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability over a longer time course.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours ).
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early time course of Akt phosphorylation after endurance and resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in cells | Abcam [abcam.com]
- 6. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Integrated Chemical Cytometry Method: Shining a Light on Akt Activity in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt activation signals unveiled, revealing a possible brake on tumour progression - ecancer [ecancer.org]
- 10. promega.com [promega.com]
Validation & Comparative
Validating the Inhibitory Effect of AKT-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate PI3K/AKT/mTOR signaling pathway, the selection of a potent and specific inhibitor is paramount. This guide provides a comprehensive comparison of AKT-IN-1, an allosteric inhibitor, with other commonly used AKT inhibitors. The data presented herein, supported by detailed experimental protocols, will aid in making an informed decision for your research needs.
Unveiling the Mechanism: How this compound and Alternatives Work
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in a signaling cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.
AKT inhibitors can be broadly classified into two main categories based on their mechanism of action:
-
Allosteric Inhibitors: These molecules, including This compound (also known as Akti-1/2 or Akt Inhibitor VIII) and MK-2206 , bind to a site distinct from the ATP-binding pocket. This binding event locks AKT in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation. Allosteric inhibitors often exhibit isoform selectivity.
-
ATP-Competitive Inhibitors: This class of inhibitors, which includes Ipatasertib and Capivasertib , directly competes with ATP for binding to the kinase domain of AKT. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates. These inhibitors typically target all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3]
At a Glance: Performance Comparison of AKT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against different AKT isoforms. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
| Inhibitor | Type | Target Isoform(s) | IC50 (nM) | Reference |
| This compound (Akti-1/2) | Allosteric | AKT1/AKT2 | 58 (AKT1), 210 (AKT2) | [2] |
| MK-2206 | Allosteric | Pan-AKT (reduced potency for AKT3) | 5 (AKT1), 12 (AKT2), 65 (AKT3) | [4] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-AKT | 5 (AKT1), 18 (AKT2), 8 (AKT3) | [5] |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-AKT | 3 (AKT1), 7 (AKT2), 7 (AKT3) | [6] |
Visualizing the Molecular Interactions
To better understand the mechanisms of these inhibitors, the following diagrams illustrate the AKT signaling pathway and the distinct modes of inhibition.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Experimental Validation: Protocols and Workflows
Validating the inhibitory effect of a compound on AKT activity requires a combination of biochemical and cellular assays. The following are detailed protocols for key experiments.
Experimental Workflow for Validating an AKT Inhibitor
The following diagram outlines a typical workflow for characterizing an AKT inhibitor.
Caption: A typical experimental workflow for AKT inhibitor validation.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]
Materials:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme
-
AKT substrate peptide (e.g., GSK-3α peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound and alternatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a solution of substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific AKT isoform.
-
Prepare a solution of the AKT enzyme in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the AKT enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-AKT Western Blot
This assay assesses the ability of an inhibitor to block the phosphorylation of AKT at key residues (Ser473 and Thr308) within a cellular context.[8][9][10][11]
Materials:
-
Cancer cell line with an activated AKT pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-AKT (Thr308), rabbit anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total AKT and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to the total AKT signal and the loading control.
-
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to the target kinase in live cells.[12][13][14][15][16]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-AKT fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10 (or other suitable tracer)
-
Test inhibitors
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminescence plate reader equipped with appropriate filters for BRET measurement
Procedure:
-
Cell Transfection:
-
On Day 1, transfect HEK293 cells with the NanoLuc®-AKT fusion plasmid according to the transfection reagent manufacturer's protocol.
-
-
Cell Plating:
-
On Day 2, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors.
-
Add the diluted inhibitors to the cell plates.
-
Add the NanoBRET™ Tracer to all wells at a concentration determined by a prior tracer titration experiment.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle-treated controls.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
-
By employing these robust experimental methodologies and carefully comparing the performance data, researchers can confidently validate the inhibitory effects of this compound and select the most appropriate tool for their specific research objectives in the complex field of AKT signaling.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. themoonlight.io [themoonlight.io]
- 16. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Breast Cancer Cells: AKT-IN-1 vs. MK-2206
A Comprehensive Comparison of Two Key AKT Inhibitors for Researchers and Drug Development Professionals
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer. Consequently, targeting the AKT kinase has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two prominent AKT inhibitors, AKT-IN-1 and MK-2206, focusing on their performance in breast cancer cells based on available experimental data.
At a Glance: Key Differences
| Feature | This compound (AKT inhibitor IV) | MK-2206 |
| Mechanism of Action | Inhibits AKT phosphorylation, likely by targeting an upstream kinase.[1] | Allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] |
| Reported Efficacy | Demonstrates cytotoxic effects in various cancer cell lines, including breast cancer.[4] | Induces cell cycle arrest and apoptosis in breast cancer cells; shows synergistic effects with other chemotherapeutic agents.[2][3][5][6] |
| Specificity | Appears to act upstream of AKT, downstream of PI3K.[1] | Selective for AKT1/2 over AKT3.[2] |
Mechanism of Action: A Tale of Two Strategies
The PI3K/AKT signaling pathway is a cascade of protein interactions that ultimately promotes cell survival and growth. Both this compound and MK-2206 disrupt this pathway, but through different mechanisms.
MK-2206 is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the active site. This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from phosphorylating its downstream targets.[2][3]
This compound , also known as AKT inhibitor IV, appears to function differently. Evidence suggests it inhibits the phosphorylation and activation of AKT itself, likely by targeting an upstream kinase in the pathway, downstream of PI3K.[1] This indirect inhibition of AKT achieves a similar outcome: the disruption of pro-survival signaling.
Performance in Breast Cancer Cells: A Data-Driven Comparison
The efficacy of a cancer therapeutic is ultimately determined by its ability to inhibit the growth and induce the death of cancer cells. The following tables summarize the available quantitative data for this compound and MK-2206 in various breast cancer cell lines.
Cell Viability (IC50/GI20 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI20 represents the concentration required to inhibit cell growth by 20%.
Table 1: Effect on Breast Cancer Cell Viability
| Cell Line | This compound (AKT inhibitor IV) | MK-2206 |
| MDA-MB-468 | Average GI20: 0.04 µM[4][7] | IC50: ~5.2 µM[3] |
| MDA-MB-231 | Average GI20: 0.04 µM[4][7] | IC50: >10 µM (Resistant)[2] |
| MCF7 | Average GI20: 0.04 µM[4][7] | IC50: ~1 µM[2] |
| BT-474 | No data available | IC50: ~0.5 µM[2] |
| SK-BR-3 | No data available | IC50: ~1 µM[2] |
| ZR-75-1 | No data available | IC50: ~0.15 µM[2] |
| HCC70 | No data available | IC50: ~3 µM[3] |
Note: Direct comparison of GI20 and IC50 values should be made with caution as they represent different levels of growth inhibition.
Induction of Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, effective cancer drugs often induce programmed cell death (apoptosis) and halt the cell division cycle.
MK-2206 has been shown to induce apoptosis in breast cancer cells in a dose-dependent manner.[2] Studies have demonstrated that treatment with MK-2206 leads to an increase in Annexin V-positive cells, a marker for apoptosis.[6] Furthermore, MK-2206 can cause cell cycle arrest, primarily in the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[2][3]
For This compound , while its cytotoxic effects are established, detailed studies specifically characterizing its impact on apoptosis and the cell cycle in breast cancer cells are less readily available in the public domain. One study indicated that at high concentrations, it can activate the unfolded protein response and apoptosis in HEK293T cells.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or MK-2206 for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for AKT Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and downstream targets like p-GSK3β and p-S6 ribosomal protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Both this compound and MK-2206 demonstrate potential as anti-cancer agents by targeting the critical AKT signaling pathway in breast cancer cells. MK-2206, as an allosteric inhibitor, is well-characterized, with substantial data on its efficacy and mechanism of action. This compound, acting on an upstream component of AKT activation, also shows promise, though more detailed studies are needed to fully elucidate its specific effects on apoptosis and the cell cycle in breast cancer cells and to establish a broader profile of its IC50 values across different breast cancer subtypes.
A direct, head-to-head comparative study of these two inhibitors under identical experimental conditions would be invaluable to the research community. Such a study would provide a clearer understanding of their relative potencies and potential therapeutic advantages in different breast cancer contexts. Future research should also focus on identifying biomarkers that can predict sensitivity to each inhibitor, paving the way for more personalized and effective treatment strategies for breast cancer.
References
- 1. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of AKT-IN-1 Specificity Against AKT Isoforms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AKT-IN-1's Performance Against Alternative AKT Inhibitors
The protein kinase B (AKT) family, comprising three highly homologous isoforms (AKT1, AKT2, and AKT3), represents a critical node in cell signaling pathways regulating growth, proliferation, survival, and metabolism. The distinct, and sometimes opposing, roles of each isoform in normal physiology and disease, particularly cancer, have driven the development of isoform-selective inhibitors. This guide provides a comparative analysis of This compound (also referred to as Akt1/Akt2-IN-1 or Compound 17), focusing on its specificity for AKT isoforms in relation to other widely used AKT inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Isoform Specificity: A Quantitative Comparison
This compound is an allosteric inhibitor with potent and balanced activity against AKT1 and AKT2, while displaying significantly lower potency against AKT3.[1] This selectivity profile distinguishes it from both pan-AKT inhibitors, which target all three isoforms with similar potency, and other isoform-selective inhibitors. The following table summarizes the inhibitory activity (IC50) of this compound and other notable AKT inhibitors against the three AKT isoforms.
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Selectivity Profile |
| This compound (Akt1/Akt2-IN-1) | Allosteric | 3.5 | 42 | 1900 | AKT1/2 selective |
| A-674563 | ATP-competitive | 11 | - | - | AKT1 selective (also potent against PKA and CDK2)[2] |
| CCT128930 | ATP-competitive | - | 6 | - | AKT2 selective (28-fold more selective for AKT2 over PKA)[2] |
| MK-2206 | Allosteric | Potent | Potent | Reduced potency | Pan-AKT (AKT1/2 > AKT3)[3] |
| GSK2110183 | - | Potent | 25-fold less potent than AKT1 | 32.5-fold less potent than AKT1 | AKT1 selective[2] |
| GSK2142795 | - | 4.7-fold less potent than AKT2 | Potent | 8.6-fold less potent than AKT2 | AKT2 selective[2] |
| Inhibitor VIII | Allosteric | 58 | 210 | 2119 | AKT1/2 selective[4] |
Note: IC50 values can vary between studies depending on the assay conditions. The data presented here are for comparative purposes.
Signaling Pathway and Inhibition Point
The diagram below illustrates the canonical PI3K/AKT signaling pathway and highlights the allosteric inhibition mechanism of this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor specificity data, detailed experimental protocols are crucial. Below are methodologies for two key experimental approaches used to characterize AKT inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for IC50 Determination
This biochemical assay is a common method for determining the potency of inhibitors against purified kinases.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Biotinylated peptide substrate (e.g., GSK3α peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these concentrations in the kinase reaction buffer.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted inhibitor. b. Add 2.5 µL of the AKT enzyme (pre-diluted in kinase reaction buffer) to each well. c. Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the Km for each enzyme). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation of the substrate to occur.
-
Detection: a. Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Europium cryptate-labeled anti-phospho-substrate antibody, and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target protein within a cellular context.[5][6]
Objective: To demonstrate target engagement by observing a shift in the thermal stability of the target protein upon ligand binding.
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: a. Culture cells of interest to a suitable confluency. b. Harvest the cells and resuspend them in a suitable buffer. c. Treat the cell suspension with the test inhibitor at the desired concentration or with DMSO as a vehicle control. Incubate at 37°C for a specified time (e.g., 1 hour).
-
Thermal Denaturation: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control. c. Cool the tubes to room temperature.
-
Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Detection: a. Carefully collect the supernatant containing the soluble protein fraction. b. Analyze the amount of soluble AKT protein in each sample using a method such as Western blotting with an AKT-specific antibody.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment condition (inhibitor vs. DMSO), plot the percentage of soluble AKT protein (relative to the unheated control) against the temperature. c. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and thus, target engagement.
Conclusion
This compound (Akt1/Akt2-IN-1) is a valuable research tool that demonstrates clear selectivity for AKT1 and AKT2 over AKT3. Its allosteric mechanism of action provides an alternative to the more common ATP-competitive inhibitors. The choice of an AKT inhibitor should be guided by the specific research question, considering the distinct roles of the AKT isoforms in the biological system under investigation. For studies aiming to dissect the differential functions of AKT1 and AKT2 versus AKT3, this compound presents a compelling option. In contrast, for pan-inhibition of the AKT pathway, other inhibitors may be more suitable. The experimental protocols provided herein offer a standardized framework for the characterization and comparison of such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Selectivity of AKT Inhibition: A Comparative Guide to MK-2206 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of the allosteric AKT inhibitor, MK-2206, with other kinases, supported by experimental data and methodologies.
MK-2206 is a potent and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] Its mechanism of action, which involves binding to a site distinct from the ATP-binding pocket, confers a high degree of selectivity.[3] This guide delves into the specifics of its selectivity and provides the necessary context for interpreting its biological effects.
Kinase Selectivity Profile of MK-2206
MK-2206 demonstrates high potency against AKT1 and AKT2, with slightly reduced activity against AKT3.[1][2] Extensive kinase profiling has revealed a remarkably clean selectivity profile, with minimal off-target activity against a broad range of other protein kinases.
Below is a summary of the inhibitory activity of MK-2206 against its primary targets and a selection of other kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| AKT1 | 8 | >95% |
| AKT2 | 12 | >95% |
| AKT3 | 65 | >90% |
| Other Kinases | >1000 | No significant inhibition |
Data compiled from publicly available sources. The "Other Kinases" category represents the general finding from a screen against over 250 different protein kinases where no significant inhibitory activity was observed at a concentration of 1µM.[3]
On-Target and Off-Target Signaling Interactions
To visualize the role of MK-2206 in cellular signaling, the following diagram illustrates the canonical PI3K/AKT pathway and highlights the inhibitory action of MK-2206. Given its high selectivity, significant off-target pathways are not depicted.
Figure 1. The PI3K/AKT signaling pathway and the inhibitory action of MK-2206.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. The data presented in this guide is primarily derived from two key experimental methodologies: in vitro kinase assays and cellular chemoproteomic profiling.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases, corresponding specific peptide substrates, ATP, and the test compound (MK-2206).
-
Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate peptide by the kinase.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
Each concentration of the compound is incubated with the kinase, its specific substrate, and a defined concentration of ATP (often at or near the Km for ATP).
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is then stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, typically by spotting the reaction mixture onto a filter membrane which binds the peptide.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Chemoproteomic Profiling (e.g., KiNativ™)
Objective: To assess the engagement of a compound with its target kinases within a complex biological sample, such as a cell lysate, providing a more physiologically relevant measure of selectivity.
Methodology:
-
Reagents: Cell lysates, test compound (MK-2206), and an activity-based probe (e.g., a biotinylated acyl phosphate of ATP).
-
Assay Principle: This method relies on competitive binding between the test inhibitor and an activity-based probe for the active site of kinases. The probe covalently labels the active site of kinases that are not occupied by the inhibitor.
-
Procedure:
-
Cell lysates are prepared to maintain kinases in their native conformation.
-
The lysates are incubated with various concentrations of the test compound.
-
The activity-based probe is then added to the mixture. Kinases that are bound by the inhibitor will not be labeled by the probe.
-
The proteins in the lysate are then digested into peptides, typically using trypsin.
-
The biotin-labeled peptides (from the probe-labeled kinases) are enriched using streptavidin affinity capture.
-
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
-
-
Data Analysis: A decrease in the signal for a particular kinase's peptide in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. By comparing the peptide signals at different inhibitor concentrations to a vehicle control, a dose-response curve can be generated, and the IC50 for target engagement in the native cellular environment can be determined.
Conclusion
MK-2206 stands out as a highly selective allosteric AKT inhibitor. Its minimal cross-reactivity with other kinases, as determined by rigorous in vitro and cellular profiling methods, makes it a valuable tool for specifically interrogating the function of the AKT signaling pathway in both basic research and clinical settings. The detailed experimental protocols provided herein offer a framework for understanding how such selectivity profiles are generated and for designing future studies in the field of kinase inhibitor development.
References
- 1. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Selectivity of AKT-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a framework for confirming the selectivity of the AKT inhibitor, AKT-IN-1, by comparing its performance with other well-characterized AKT inhibitors, MK-2206 and GDC-0068 (Ipatasertib). The guide includes experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making AKT a prime target for therapeutic intervention.[4][5] this compound is a potent inhibitor of AKT, but like any kinase inhibitor, its utility as a research tool or therapeutic agent is dependent on its selectivity for AKT over the hundreds of other kinases in the human kinome.
Comparative Selectivity Profile of AKT Inhibitors
| Inhibitor | Target(s) | IC50 (AKT1) | IC50 (AKT2) | IC50 (AKT3) | Key Off-Target Kinases and Notes |
| This compound | AKT1/2 | 58 nM | 210 nM | ~36-fold selective for AKT1 over AKT3 | Data on a full kinome scan is not publicly available. It is reported to be a selective inhibitor of AKT1 and AKT2.[6] |
| MK-2206 | pan-AKT (Allosteric) | 5 nM[7] / 8 nM[6][8][9] | 12 nM[6][7][8][9] | 65 nM[6][7][8][9] | Reported to have no inhibitory activity against a panel of over 250 other protein kinases when tested at 1 µM.[6][7][8][9] Being an allosteric inhibitor, it requires the pleckstrin homology (PH) domain for its activity, contributing to its high selectivity.[7][8][9] |
| GDC-0068 (Ipatasertib) | pan-AKT (ATP-competitive) | 5 nM[10][11] | 18 nM[10][11] | 8 nM[10][11] | In a panel of 230 kinases, only inhibited PRKG1α, PRKG1β, and p70S6K by >70% at 1 µM, with IC50 values of 98 nM, 69 nM, and 860 nM, respectively.[10] It displays over 600-fold selectivity for AKT over PKA.[12] |
Visualizing the AKT Signaling Pathway
To understand the context of AKT inhibition, it is crucial to visualize its position within its primary signaling cascade.
Experimental Protocols for Selectivity Confirmation
Two primary methods for assessing kinase inhibitor selectivity are biochemical assays to determine the half-maximal inhibitory concentration (IC50) and broad-panel competition binding assays like KINOMEscan™.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO, and then dilute into the kinase buffer to create a 4X inhibitor solution.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution to the appropriate wells. Include wells with DMSO only for "no inhibitor" controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" background controls. Add 5 µL of kinase buffer to the background wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the assay format. For example, in an ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
KINOMEscan™ Competition Binding Assay
This method provides a broad assessment of an inhibitor's selectivity by measuring its binding affinity to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[10]
Generalized Protocol:
-
Assay Setup: A panel of DNA-tagged kinases is prepared.
-
Competition: In the wells of a microplate, each DNA-tagged kinase is incubated with an immobilized ligand in the presence of the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM or 10 µM) or across a range of concentrations for Kd determination.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Selectivity can be visualized using a dendrogram (TREEspot™) where kinases bound by the inhibitor are highlighted.
Conclusion
Confirming the selectivity of this compound is a critical step in its validation as a research tool. By employing a combination of focused biochemical assays to determine IC50 values against AKT isoforms and related kinases, and broad-spectrum profiling methods like KINOMEscan™, researchers can build a comprehensive selectivity profile. Comparing this profile to well-characterized inhibitors such as MK-2206 and GDC-0068 provides essential context for interpreting experimental findings and advancing drug discovery efforts. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for conducting these essential validation studies.
References
- 1. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene - AKT1 [maayanlab.cloud]
- 4. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of AKT-IN-1: In Vitro and In Vivo Efficacy Against Alternative AKT Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric AKT inhibitor, AKT-IN-1, with other prominent AKT inhibitors: MK-2206, Capivasertib, and Ipatasertib. This analysis, supported by experimental data, aims to facilitate informed decisions in the selection of AKT inhibitors for preclinical and clinical research.
Introduction to AKT Inhibition
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Dysregulation of the AKT pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This guide focuses on a comparative evaluation of four AKT inhibitors, detailing their in vitro and in vivo performance to provide a clear, data-driven overview for cancer research.
In Vitro Activity Comparison
The in vitro potency of AKT inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the three AKT isoforms.
| Compound | Type | AKT1 (IC50) | AKT2 (IC50) | AKT3 (IC50) | Selectivity Profile |
| This compound | Allosteric | 3.5 nM[1] | 42 nM[1] | 1900 nM[1] | Selective for AKT1/2 over AKT3. Highly selective over other AGC family kinases (>50 µM vs PKA, PKC, SGK). Moderate activity in hERG binding assay (IC50=5610 nM).[1] |
| MK-2206 | Allosteric | 8 nM | 12 nM | 65 nM | Highly selective against over 250 other protein kinases when tested at 1µM. |
| Capivasertib (AZD5363) | ATP-competitive | 3 nM | 7 nM | 7 nM | Pan-AKT inhibitor with activity against other AGC family kinases. |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 nM | 18 nM | - | Potent inhibitor of all three AKT isoforms with >100-fold selectivity over other relevant kinases. |
In Vivo Efficacy Comparison
Preclinical in vivo studies are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of drug candidates. This section compares the performance of this compound and its alternatives in xenograft tumor models.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| This compound | Rat | - | - | Good pharmacokinetics with a low clearance of 4.6 mL/min/kg and a half-life of 3.8 h.[1] |
| Mouse | A2780 Ovarian Cancer Xenograft | 50 mg/kg, IP, at 0, 3, and 8 h | Well tolerated and showed high levels of Akt inhibition in mouse lung. Inhibited the growth of A2780 tumors.[1] | |
| MK-2206 | Nude Mice | A2780 Ovarian Cancer Xenograft | 240 mg/kg, oral, 3 times a week | Inhibited tumor growth by ~60%. Caused sustained inhibition (>70%) of phospho-Akt1/2. |
| Nude Mice | Pediatric Solid Tumor & ALL Xenografts | 180 mg/kg, oral gavage, M-W-F for 4 weeks | Induced significant differences in EFS distribution in 12 of 29 solid tumor xenografts and 2 of 8 ALL xenografts. No objective responses observed. | |
| Capivasertib | Mouse | Breast Cancer Xenografts (ER-positive, with PIK3CA, AKT1, or PTEN alterations) | - | Inhibited tumor growth alone and in combination with fulvestrant. |
| Ipatasertib | Mouse | Endometrial Cancer Xenograft (Lkb1fl/flp53fl/fl) | 50 mg/kg, oral gavage, daily for 4 weeks | Inhibited tumor growth and increased sensitivity to paclitaxel. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the AKT signaling pathway and the general workflows for the in vitro and in vivo experiments described.
References
A Comparative Analysis of AKT Inhibitors for Researchers and Drug Development Professionals
The serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has established it as a prime therapeutic target. This guide provides a comparative analysis of prominent AKT inhibitors, focusing on their performance, supporting experimental data, and methodologies for their evaluation.
Performance Comparison of Key AKT Inhibitors
The development of AKT inhibitors has yielded several promising candidates that have progressed to clinical trials. This section compares the performance of three key inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206, based on their mechanism of action, isoform selectivity, and clinical trial outcomes.
Mechanism of Action:
AKT inhibitors are broadly classified into two categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules, such as Capivasertib and Ipatasertib, bind to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1]
-
Allosteric Inhibitors: MK-2206 is a notable example of an allosteric inhibitor. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks AKT in an inactive state.
Isoform Selectivity:
Humans have three AKT isoforms: AKT1, AKT2, and AKT3, which exhibit both overlapping and distinct functions.[2] The isoform selectivity of an inhibitor can influence its efficacy and side-effect profile.
| Inhibitor | Type | AKT1 (IC50/Ki) | AKT2 (IC50/Ki) | AKT3 (IC50/Ki) |
| Capivasertib (AZD5363) | ATP-Competitive | ~3 nM (IC50) | ~7 nM (IC50) | ~7 nM (IC50) |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) |
| MK-2206 | Allosteric | ~5 nM (IC50) | ~12 nM (IC50) | - |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from various sources for comparative purposes.
Clinical Trial Highlights:
The clinical performance of these inhibitors provides crucial insights into their therapeutic potential.
-
Capivasertib (AZD5363): In the FAKTION Phase II trial for ER-positive, HER2-negative breast cancer, the combination of Capivasertib with fulvestrant significantly improved progression-free survival (PFS) to 10.3 months compared to 4.8 months with placebo plus fulvestrant.[3] A subsequent analysis also suggested an improvement in overall survival (OS).[3] Common adverse events include diarrhea, hyperglycemia, and rash.[4]
-
Ipatasertib (GDC-0068): The IPATential150 Phase III trial investigated Ipatasertib in combination with abiraterone for metastatic castration-resistant prostate cancer (mCRPC) with PTEN loss. The combination led to a statistically significant improvement in radiographic progression-free survival (rPFS), with a median rPFS of 18.5 months compared to 16.5 months for the placebo group.[5][6] Common grade 3 or higher adverse events included rash, hyperglycemia, and diarrhea.[7]
-
MK-2206: In a Phase II trial for advanced breast cancer patients with PIK3CA or AKT mutations or PTEN loss, MK-2206 monotherapy showed limited clinical activity.[8] However, in the I-SPY 2 trial for high-risk early-stage breast cancer, the addition of MK-2206 to standard neoadjuvant chemotherapy resulted in higher estimated pathologic complete response (pCR) rates in HR-negative/HER2-positive and HER2-positive subtypes.[9][10] The most common grade 3-4 toxicity was rash.[9][10]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and the workflows for evaluating inhibitors is essential for a comprehensive understanding.
Figure 1. Simplified AKT Signaling Pathway.
Figure 2. General Workflow for AKT Inhibitor Evaluation.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. urologytimes.com [urologytimes.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2-Positive and/or Hormone Receptor-Negative Breast Cancers in the I-SPY 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Specificity of AKT Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of kinases is a paramount challenge in the development of effective and safe therapeutics. This guide provides a comparative analysis of the specificity of the pan-AKT inhibitor A-443654 against other notable AKT inhibitors, including Ipatasertib (GDC-0068), Capivasertib (AZD5363), and the allosteric inhibitor MK-2206. The information presented herein is supported by experimental data to facilitate an informed selection of research tools and potential therapeutic candidates.
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in cellular signaling pathways that govern cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it an attractive target for drug development. However, the high degree of homology among the three AKT isoforms (AKT1, AKT2, and AKT3) and with other kinases, particularly within the AGC kinase family, presents a significant hurdle in developing highly specific inhibitors. Off-target effects of kinase inhibitors can lead to unforeseen toxicities and confound experimental results, underscoring the importance of thorough specificity assessment.
The AKT Signaling Pathway: A Brief Overview
The AKT signaling cascade is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the phosphorylation and activation of AKT. Once active, AKT phosphorylates a multitude of downstream substrates, regulating a wide array of cellular processes.
Figure 1: Simplified AKT Signaling Pathway.
Comparative Kinase Selectivity Profiles
The following tables summarize the available kinase selectivity data for A-443654 and three other AKT inhibitors. The data is compiled from various kinase profiling assays and provides a comparative view of their on-target potency and off-target activities.
A-443654: A Potent Pan-AKT Inhibitor
A-443654 is a potent, ATP-competitive inhibitor of all three AKT isoforms. While highly potent against AKT, it exhibits activity against a number of other kinases, particularly at higher concentrations.
| Target Kinase | Ki (nM) | % Activity Remaining @ 0.1 µM |
| AKT1 (PKB alpha) | 0.16 | 3 |
| AKT2 (PKB beta) | - | 2 |
| PKA | 6.3 | 3 |
| PRK2 | - | 2 |
| DYRK1A | - | 7 |
| ROCK 2 | - | 8 |
| DYRK3 | - | 8 |
| MSK1 | - | 9 |
| PIM3 | - | 13 |
| PIM1 | - | 15 |
| PIM2 | - | 15 |
| PKD1 | - | 23 |
| HIPK2 | - | 24 |
| DYRK2 | - | 26 |
| RSK2 | 11 | 27 |
| smMLCK | - | 27 |
| ERK8 | - | 28 |
| PKC alpha | - | 29 |
| MST2 | - | 29 |
| CDK2/Cyclin A | 24 | 31 |
| S6K1 | - | 32 |
| RSK1 | - | 32 |
| GSK3 beta | 41 | 33 |
A study profiling A-443654 at 1 µM against 220 kinases found that it inhibited 47 kinases by more than 90%, including kinases within the PI3K/Akt pathway such as PDK1, S6K, PKA, PKC, and GSK3β[1].
Ipatasertib (GDC-0068): A Selective ATP-Competitive Inhibitor
Ipatasertib is a highly selective, ATP-competitive inhibitor of all AKT isoforms. It demonstrates a favorable selectivity profile with minimal off-target activity at therapeutic concentrations.
| Target Kinase | IC50 (nM) |
| AKT1 | 5 |
| AKT2 | 18 |
| AKT3 | 8 |
| PRKG1α | 98 |
| PRKG1β | 69 |
| p70S6K | 860 |
| PKA | 3100 |
In a broad kinase panel of 230 kinases, Ipatasertib at a concentration of 1 µM inhibited only three non-AKT kinases by more than 70%[2][3].
Capivasertib (AZD5363): A Potent and Selective Pan-AKT Inhibitor
Capivasertib is another potent, orally bioavailable, ATP-competitive pan-AKT inhibitor with a clean off-target profile.
| Target Kinase | IC50 (nM) |
| AKT1 | 3 |
| AKT2 | 8 |
| AKT3 | 8 |
| ROCK2 | 56 |
Capivasertib demonstrates good selectivity against other kinases in the AGC family, such as PKA and ROCK[4].
MK-2206: A Highly Selective Allosteric Inhibitor
MK-2206 is an allosteric inhibitor that does not compete with ATP, which contributes to its high degree of selectivity for AKT.
| Target Kinase | IC50 (nM) |
| AKT1 | 8 |
| AKT2 | 12 |
| AKT3 | 65 |
MK-2206 is reported to be highly selective, with no significant inhibitory activity observed against a panel of 250 other protein kinases[5].
Experimental Protocols
The assessment of inhibitor specificity is critically dependent on the experimental methodologies employed. Below are detailed protocols for two common assay types used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay: Caliper Off-Chip Mobility Shift Assay
This assay is a widely used method for quantifying the activity of kinases and the potency of their inhibitors in a high-throughput format.
Figure 2: Workflow for a Caliper Off-Chip Mobility Shift Kinase Assay.
Principle: This assay measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product are separated based on differences in their electrophoretic mobility in a microfluidic chip, and the amount of each is determined by fluorescence detection.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂).
-
Prepare a stock solution of a fluorescently labeled peptide substrate (e.g., 5-FAM-labeled) in the assay buffer.
-
Prepare a stock solution of ATP at a concentration that is typically at or near the Km for the specific kinase.
-
Perform a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 5 µL) of the diluted inhibitor solutions into the wells of a 384-well microplate. Include wells with DMSO only as a no-inhibitor control.
-
-
Kinase Reaction:
-
Add the kinase solution (e.g., 10 µL) to each well containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., 10 µL) to each well.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion in the no-inhibitor control).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing EDTA (e.g., 25 µL of 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).
-
-
Data Acquisition:
-
Place the assay plate into the Caliper LabChip instrument. The instrument's sipper aspirates the contents of each well onto the microfluidic chip.
-
An electric field is applied, causing the negatively charged phosphorylated product to migrate faster than the less negatively charged substrate.
-
A laser excites the fluorescent label, and the emitted fluorescence is detected, allowing for the quantification of both substrate and product peaks.
-
-
Data Analysis:
-
The percentage of substrate conversion is calculated for each well.
-
The percent inhibition for each inhibitor concentration is determined relative to the no-inhibitor control.
-
The IC₅₀ value is calculated by fitting the percent inhibition data to a dose-response curve.
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Figure 3: Workflow for a NanoBRET™ Target Engagement Assay.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase (the acceptor). When a test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in appropriate growth medium.
-
Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a suitable transfection reagent (e.g., FuGENE® HD). Co-transfection with a carrier DNA can be used to optimize expression levels.
-
Incubate the cells for 24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a white, 96-well assay plate at an appropriate density (e.g., 2 x 10⁴ cells per well).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add the diluted inhibitor to the wells of the assay plate.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® at a concentration optimized for the specific kinase target.
-
Add the tracer solution to all wells.
-
-
Equilibration:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period of time (e.g., 2 hours) to allow the system to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal from any lysed cells.
-
Add the substrate solution to each well.
-
Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the BRET ratios to the no-inhibitor control to determine the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.
-
Conclusion
The selection of an appropriate AKT inhibitor for research or therapeutic development requires a thorough understanding of its specificity profile. While potent pan-AKT inhibitors like A-443654 can be valuable tools, their broader kinase activity must be considered when interpreting experimental outcomes. In contrast, inhibitors such as Ipatasertib, Capivasertib, and the allosteric inhibitor MK-2206 offer more selective targeting of the AKT pathway, potentially leading to fewer off-target effects. The choice of inhibitor should be guided by the specific research question and the desired level of selectivity. The experimental protocols provided in this guide offer a starting point for the in-house assessment and comparison of kinase inhibitor specificity.
References
A Head-to-Head Comparison: Small Molecule Inhibitor AKT-IN-1 Versus siRNA-Mediated Knockdown for Targeting AKT Signaling
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to target a key signaling node like AKT is critical. This guide provides an objective comparison of AKT-IN-1, a potent allosteric inhibitor, and siRNA-mediated knockdown for the inhibition of AKT, supported by experimental data and detailed protocols.
The serine/threonine kinase AKT is a central mediator in the PI3K/AKT/mTOR signaling pathway, playing a crucial role in cell survival, proliferation, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a common feature in many cancers, making AKT an attractive therapeutic target.[6][7][8] This guide explores two distinct methods for interrogating and inhibiting AKT function: the pharmacological inhibition using this compound and the genetic approach of siRNA-mediated protein knockdown.
Mechanism of Action: A Tale of Two Approaches
This compound , specifically the compound known as Akt1/Akt2-IN-1, functions as an allosteric inhibitor .[1] This means it binds to a site on the AKT protein distinct from the active ATP-binding pocket, inducing a conformational change that prevents the kinase from being phosphorylated and activated.[1][9] This mechanism provides a high degree of specificity for the targeted kinase.
In contrast, siRNA (small interfering RNA) knockdown operates at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC).[10][11][12] This complex then utilizes the siRNA sequence to recognize and degrade the corresponding messenger RNA (mRNA) of AKT, thereby preventing the synthesis of the AKT protein.[11]
Quantitative Performance: Potency and Efficacy
The efficacy of a small molecule inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), while the effectiveness of siRNA is assessed by the percentage of target protein reduction.
| Parameter | This compound (Akt1/Akt2-IN-1) | siRNA Knockdown of AKT | References |
| IC50 (in vitro kinase assay) | Akt1: 3.5 nMAkt2: 42 nMAkt3: 1900 nM | Not Applicable | [1] |
| Typical Protein Knockdown Efficiency | Not Applicable | 50% - >90% | [13][14][15] |
Table 1: Quantitative comparison of this compound potency and typical AKT siRNA knockdown efficiency. Data for this compound is from in vitro kinase assays. siRNA knockdown efficiency is reported at the protein level from various cell-based experiments.
Specificity and Off-Target Effects: A Critical Consideration
Both methods present distinct challenges regarding specificity.
This compound , being an allosteric inhibitor, demonstrates high selectivity for Akt1 and Akt2 over Akt3 and other kinases within the AGC family.[1] However, like many small molecules, the potential for off-target binding to structurally related proteins exists and should be experimentally validated.[8][16][17]
siRNA-mediated knockdown offers high specificity based on sequence complementarity. However, off-target effects can occur through the partial binding of the siRNA "seed region" to unintended mRNA transcripts, leading to their unintended degradation.[10][11][17] These off-target effects are often dependent on the concentration of the siRNA used.
Experimental Protocols
Inhibition of AKT Signaling using this compound
-
Cell Culture and Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of AKT and its downstream targets, or cell viability assays.
siRNA-Mediated Knockdown of AKT
-
Cell Culture and Plating: Plate cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complex:
-
Dilute the AKT-specific siRNA (and a non-targeting control siRNA) in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal protein knockdown should be determined empirically.
-
Downstream Analysis: Harvest the cells for analysis. Confirm the knockdown efficiency by Western blotting for total AKT protein levels. Subsequently, perform functional assays to assess the biological consequences of AKT depletion.[3][4][9]
Visualizing the Approaches
Caption: The PI3K/AKT signaling pathway.
Caption: Experimental workflows for AKT inhibition.
Caption: Logical comparison of key features.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or siRNA knockdown depends on the specific experimental goals.
-
This compound is ideal for studies requiring rapid and reversible inhibition of AKT kinase activity. Its fast action is advantageous for dissecting immediate signaling events. The well-defined IC50 values allow for dose-response studies to investigate the consequences of graded AKT inhibition.
-
siRNA knockdown is the preferred method for studying the effects of long-term loss of the AKT protein . This approach is particularly useful for investigating phenotypes that develop over extended periods, such as changes in cell proliferation or adaptation to chronic pathway inhibition. Furthermore, the ability to design isoform-specific siRNAs allows for the dissection of the individual roles of AKT1, AKT2, and AKT3.[7][14][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. AKT Knockdown [bio-protocol.org]
- 4. AKT1 silencing [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Akt1 and Jak1 siRNA based silencing effects on the proliferation and apoptosis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Delivery of siRNAs Targeting AKT and ERBB2 Genes Enhances Chemosensitization of Breast Cancer Cells in a Culture and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Allosteric Mechanism of AKT-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric AKT inhibitor, AKT-IN-1, with other classes of AKT inhibitors. Experimental data is presented to support the distinct mechanism of action of allosteric inhibitors, offering insights for researchers in kinase drug discovery and development.
The Allosteric Advantage in AKT Inhibition
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2][3] Its three isoforms (AKT1, AKT2, and AKT3) are highly homologous.[2][4][5] Dysregulation of the AKT pathway is a common feature in many human cancers, making it an attractive therapeutic target.[1][4]
AKT inhibitors can be broadly classified into two main categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket of the kinase domain, preventing ATP from binding and thus inhibiting kinase activity.[1] However, due to the similarity of the ATP-binding site across many kinases, achieving high selectivity can be challenging.[6]
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket.[7] Specifically, allosteric AKT inhibitors, such as this compound and the well-characterized compound MK-2206, bind to a hydrophobic pocket at the interface of the pleckstrin-homology (PH) domain and the kinase domain.[8][9] This binding event locks AKT in a closed, inactive conformation, which prevents its translocation to the cell membrane and subsequent activation by phosphorylation.[4][5][8] This unique mechanism of action can lead to greater selectivity compared to ATP-competitive inhibitors.[8]
Comparative Analysis of AKT Inhibitors
The following table summarizes the key differences in the mechanism and cellular effects of allosteric and ATP-competitive AKT inhibitors.
| Feature | Allosteric Inhibitors (e.g., this compound, MK-2206) | ATP-Competitive Inhibitors (e.g., GSK690693, Ipatasertib) |
| Binding Site | Interface of the PH and kinase domains[8][9] | ATP-binding pocket in the kinase domain[1][6] |
| Mechanism | Stabilizes an inactive, closed conformation; prevents membrane translocation and phosphorylation[4][5][8] | Competes with ATP for binding to the active site[1] |
| Effect on AKT Phosphorylation | Prevents phosphorylation of both T308 and S473[10][11] | Can lead to hyperphosphorylation of AKT[4][10] |
| Isoform Selectivity | Can exhibit isoform selectivity (e.g., many spare AKT3)[1] | Often pan-AKT inhibitors[10] |
| Cellular Localization of AKT | Prevents membrane association, keeping AKT in the cytosol[4][10] | Does not prevent membrane localization |
Quantitative Performance Data
The efficacy of various AKT inhibitors has been determined using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters for comparing their potency.
| Compound | Target/Assay | IC50 / EC50 (µM) | Reference |
| Allosteric Inhibitors | |||
| MK-2206 | Full-length AKT1 (in vitro) | Nanomolar to low-micromolar range | [8] |
| 4-phenylquinolin-2(1H)-one | AKT kinase activity | 6 | [11] |
| 4-phenylquinolin-2(1H)-one | pS473-Akt HTRF assay | 20 | [11] |
| ATP-Competitive Inhibitors | |||
| GSK690693 | Full-length AKT1 (in vitro) | No inhibitory effect on truncated ΔPH-Akt1 | [8] |
| Capivasertib | Antiproliferative activity | Submicromolar | [12] |
| Ipatasertib | Antiproliferative activity | Submicromolar | [12] |
Experimental Protocols
To confirm the allosteric mechanism of an AKT inhibitor like this compound, a series of biochemical and cell-based assays are typically employed.
In Vitro Kinase Assay (e.g., KinEASE, ADP-Glo)
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of AKT.
-
Principle: These assays measure the phosphorylation of a substrate peptide by the AKT enzyme. A key experiment to confirm an allosteric mechanism is to compare the inhibition of full-length AKT versus a truncated form of AKT lacking the PH domain (ΔPH-Akt). Allosteric inhibitors that bind at the PH-kinase interface will show significantly reduced or no activity against the truncated protein.[8]
-
General Protocol:
-
Recombinant full-length AKT1 and ΔPH-Akt1 are incubated with a specific substrate peptide and ATP in a reaction buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. In the KinEASE HTRF assay, this is done using a fluorescence resonance energy transfer (FRET)-based detection method.[12] In the ADP-Glo assay, the amount of ADP produced is measured via a luminescence-based reaction.[11]
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Phospho-AKT Assay (e.g., HTRF)
-
Objective: To assess the inhibitor's ability to block AKT phosphorylation in a cellular context.
-
Principle: This assay measures the levels of phosphorylated AKT at key residues (Threonine 308 and Serine 473) within cells. Allosteric inhibitors are expected to prevent this phosphorylation.[10][11]
-
General Protocol:
-
Cancer cell lines with a constitutively active PI3K/AKT pathway (e.g., BT474) are seeded in multi-well plates.[8]
-
Cells are treated with the test compound at various concentrations for a specified time.
-
Cells are lysed to release cellular proteins.
-
The levels of phosphorylated AKT (pAKT) and total AKT are measured using a sensitive immunoassay, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11] This assay uses specific antibodies labeled with a donor and acceptor fluorophore.
-
The ratio of the fluorescence signals provides a quantitative measure of pAKT levels.
-
EC50 values are determined from the dose-response curves.
-
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo)
-
Objective: To determine the effect of the inhibitor on the growth and viability of cancer cells that are dependent on AKT signaling.
-
Principle: This assay measures the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
General Protocol:
-
AKT-dependent cancer cell lines are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), the CellTiter-Glo reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
GI50 (concentration for 50% growth inhibition) or EC50 values are calculated.[8]
-
Visualizing the Mechanism and Workflow
AKT Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/AKT signaling pathway and the distinct mechanisms of action of allosteric and ATP-competitive inhibitors.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 3. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 5. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Effects of AKT Inhibitor Treatment: A Comparative Guide
The serine/threonine kinase AKT is a central node in the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3][4] This guide provides a comparative analysis of the long-term effects of treatment with AKT inhibitors, using data from various compounds in this class to offer a representative overview. We will compare their performance with alternative therapeutic strategies targeting the PI3K/AKT/mTOR pathway and provide supporting experimental data and protocols.
Comparative Efficacy and Safety of PI3K/AKT/mTOR Pathway Inhibitors
The development of inhibitors targeting the PI3K/AKT/mTOR pathway has led to a diverse landscape of therapeutic agents. These can be broadly categorized into pan-PI3K inhibitors, isoform-specific PI3K inhibitors, dual PI3K/mTOR inhibitors, and AKT inhibitors.[2][4]
Table 1: Comparison of different classes of PI3K/AKT/mTOR pathway inhibitors.
| Inhibitor Class | Representative Compounds | Mechanism of Action | Reported Efficacy | Common Long-Term Side Effects |
| AKT Inhibitors | MK-2206, Ipatasertib (GDC-0068), Capivasertib (AZD5363), Perifosine | Inhibit the activity of AKT isoforms (pan-AKT or isoform-specific). Can be allosteric or ATP-competitive.[5][6][7] | Modest as monotherapy, but promising in combination with other agents, particularly in tumors with PTEN loss or PIK3CA/AKT1 mutations.[5][6] | Rash, stomatitis, hyperglycemia, diarrhea, nausea.[6] Metabolic toxicities are often dose-limiting.[8] |
| Pan-PI3K Inhibitors | BKM120 (Buparlisib), GDC-0941 | Inhibit all four isoforms of class I PI3K (α, β, δ, γ).[9] | Limited single-agent activity in some trials.[9] Efficacy may be limited in tumors with alterations downstream of PI3K.[4] | Similar toxicity profile to dual PI3K/mTOR inhibitors, including pneumonitis and mucositis/stomatitis.[4][9] |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235, GDC-0980 | Inhibit both PI3K and mTORC1/2.[1][9] | Broader efficacy across more genotypes compared to agents targeting a single component. May overcome feedback activation of AKT.[4][9] | Pneumonitis, mucositis/stomatitis are known class effects.[4] |
| mTOR Inhibitors | Everolimus, Temsirolimus (rapalogs) | Allosterically inhibit mTORC1.[1] | Regulatory approval for several cancer types.[1] | Can lead to feedback activation of AKT, potentially limiting efficacy.[4][9] |
Long-Term Effects of AKT Inhibitor Treatment
Long-term treatment with AKT inhibitors has been evaluated in various preclinical and clinical studies. While direct, long-term data for a specific compound named "AKT-IN-1" is not publicly available, the collective data from well-studied AKT inhibitors like MK-2206 and ipatasertib provide valuable insights.
Efficacy: As monotherapy, the antitumor activity of many AKT inhibitors has been modest.[6] Their real potential appears to lie in combination therapies. For instance, combining AKT inhibitors with chemotherapy has shown improved outcomes in preclinical models and some clinical trials.[6] The efficacy of these inhibitors is often linked to the genetic background of the tumor, with cancers harboring PTEN loss or AKT1 mutations showing greater sensitivity.[5]
Side Effects and Toxicity: The long-term administration of AKT inhibitors is often associated with a range of side effects. Common adverse events include skin rash, stomatitis, hyperglycemia, nausea, and diarrhea.[6] A significant concern with long-term use is the development of metabolic toxicities, such as hyperglycemia and hyperinsulinemia, which can be dose-limiting.[8][10] These on-target toxicities arise from the crucial role of AKT in normal glucose metabolism.[8] In some cases, tumor regrowth has been observed after cessation of treatment.[8]
The oral AKT inhibitor perifosine, for example, demonstrated tolerable toxicity in long-term studies with some patients remaining progression-free for extended periods.[11] This suggests that with careful patient selection and management, long-term treatment may be feasible.
Experimental Protocols
To evaluate the long-term effects of an AKT inhibitor like this compound, a series of in vitro and in vivo experiments are essential.
1. In Vitro Long-Term Cell Viability and Proliferation Assay:
-
Objective: To determine the long-term effect of the inhibitor on cancer cell growth.
-
Methodology:
-
Seed cancer cells (e.g., cell lines with known PI3K/AKT pathway mutations) in multi-well plates.
-
Treat cells with a range of concentrations of the AKT inhibitor and a vehicle control.
-
Culture the cells for an extended period (e.g., 7-14 days), replacing the media with fresh inhibitor-containing media every 2-3 days.
-
At various time points, assess cell viability using assays such as the Alamar blue assay or by direct cell counting.[8]
-
Plot cell growth curves to determine the long-term inhibitory effect.
-
2. Cellular Phosphorylation Assay (Western Blot):
-
Objective: To assess the sustained inhibition of AKT signaling over time.[2]
-
Methodology:
-
Treat cancer cells with the AKT inhibitor for various durations (e.g., 24h, 48h, 72h, up to several days).
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to detect the phosphorylation status of AKT (at Ser473 and Thr308) and its downstream targets (e.g., PRAS40, GSK3β).
-
Compare the levels of phosphorylated proteins in treated versus untreated cells to confirm sustained target engagement.
-
3. In Vivo Long-Term Efficacy and Toxicity Study:
-
Objective: To evaluate the long-term anti-tumor efficacy and systemic toxicity of the inhibitor in a living organism.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.[8]
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the AKT inhibitor (e.g., orally or via intraperitoneal injection) daily or on a specified schedule for an extended period (e.g., 21-28 days or longer).[8]
-
Monitor tumor volume and body weight regularly.[8]
-
At the end of the study, or if humane endpoints are reached, euthanize the animals and collect tumors and major organs for histopathological analysis to assess for signs of toxicity.
-
Blood samples can be collected to monitor for metabolic changes, such as blood glucose levels.[8]
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.
Caption: Workflow for evaluating the long-term effects of an AKT inhibitor.
References
- 1. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Is There a Future for AKT Inhibitors in the Treatment of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 11. A PHASE I/Ib TRIAL TARGETING THE PI3K/AKT PATHWAY USING PERIFOSINE: LONG-TERM PROGRESSION-FREE SURVIVAL OF PATIENTS WITH RESISTANT NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AKT-IN-1: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of AKT-IN-1, a potent allosteric inhibitor of AKT1 and AKT2, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
The primary hazards associated with this compound are related to its potent biological activity and potential for adverse health effects upon exposure. The following table summarizes the key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral |
| Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation |
| Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation. |
This data is based on the Safety Data Sheet for Akt1/Akt2-IN-1 provided by MedchemExpress.
Experimental Protocol for Proper Disposal of this compound
Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
If handling the solid form or creating solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols.
2. Disposal of Unused Solid this compound:
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
Carefully transfer the unused solid into a clearly labeled hazardous waste container designated for "Toxic Chemical Waste" or "Chemotherapeutic/Cytotoxic Waste."
-
The container must be securely sealed and stored in a designated secondary containment area until collection by the institution's environmental health and safety (EHS) department.
3. Disposal of this compound Solutions:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should indicate "Aqueous Waste with this compound."
-
Organic Solvent Solutions: Collect all organic solvent solutions containing this compound in a separate, dedicated, sealed, and clearly labeled hazardous waste container. The label should specify the solvent(s) and "Organic Waste with this compound."
-
Never mix aqueous and organic waste streams.
4. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.
-
Consumables: Pipette tips, centrifuge tubes, gloves, and other disposable labware contaminated with this compound should be collected in a dedicated, leak-proof hazardous waste bag or container labeled "Cytotoxic Waste" or "Trace Chemotherapy Waste."
-
Glassware: Reusable glassware should be decontaminated by soaking in a 1 M sodium hydroxide solution for at least 24 hours, followed by thorough rinsing with water and then a final rinse with an appropriate solvent (e.g., ethanol or acetone) before washing as usual. The decontamination solution and rinsate must be collected as hazardous waste.
5. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for the solvent used (if applicable).
-
Carefully collect the absorbent material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with a suitable decontamination solution (e.g., 1 M sodium hydroxide), and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By following these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure that this valuable research compound is managed in a safe, responsible, and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AKT-IN-1
Essential safety protocols and operational plans for the potent and selective Akt1 inhibitor, AKT-IN-1, are critical for ensuring a safe and efficient research environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring the integrity of your experimental outcomes.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health effects. The primary known hazards are:
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. [1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Inhalation | Immediately relocate yourself or the casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
For Handling Powdered this compound:
| PPE Category | Specific Recommendation |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals. |
| Eye Protection | Chemical safety goggles are required to protect against airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator is essential to prevent inhalation of the powder.[2] |
| Body Protection | A lab coat should be worn to protect clothing and skin from contamination. |
For Handling this compound Solutions (in DMSO):
| PPE Category | Specific Recommendation |
| Hand Protection | Butyl rubber gloves are highly recommended as dimethyl sulfoxide (DMSO) can penetrate nitrile gloves.[1] If butyl gloves are not available, use thick, chemical-resistant nitrile gloves and change them frequently. |
| Eye Protection | Chemical safety goggles are required to protect against splashes. |
| Body Protection | A lab coat should be worn. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Preparation of Stock Solutions:
This compound is soluble in DMSO. To prepare a stock solution, follow these steps:
-
Ensure all necessary PPE is worn before handling the powdered compound.
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
Storage:
| Form | Storage Condition |
| Powder | Store at -20°C.[1] |
| Stock Solution (in DMSO) | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] |
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for hazardous waste.
Solid Waste (Powdered this compound):
-
Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
Liquid Waste (this compound in DMSO):
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be specifically marked for "DMSO and dissolved chemical waste."
-
Do not dispose of this waste down the drain.
-
Contact your institution's EHS office for pickup and disposal.[1][3][4]
Contaminated Labware:
-
Sharps (needles, scalpels): Dispose of in a designated sharps container for hazardous chemical waste.
-
Pipette tips, tubes, and plates: Collect in a separate, sealed bag or container labeled "Hazardous Chemical Waste" and specify "this compound contaminated."
-
Arrange for disposal through your institution's EHS office.
Experimental Protocols and Visualizations
AKT Signaling Pathway
AKT is a key node in a critical signaling pathway that regulates cell survival, proliferation, and metabolism. Inhibition of AKT1 by this compound can block these downstream effects.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
A typical workflow for evaluating the effect of this compound on cell viability is outlined below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



